N-Ethyl-desoxy-veratramine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C29H43N |
|---|---|
Molecular Weight |
405.7 g/mol |
IUPAC Name |
2-[1-(10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl)ethyl]-1-ethyl-5-methylpiperidine |
InChI |
InChI=1S/C29H43N/c1-6-30-18-19(2)10-15-28(30)21(4)23-13-14-24-25-12-11-22-9-7-8-16-29(22,5)27(25)17-26(24)20(23)3/h11,13-14,19,21,25,27-28H,6-10,12,15-18H2,1-5H3 |
InChI Key |
UYJUPIRNDSRRHR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(CCC1C(C)C2=C(C3=C(C=C2)C4CC=C5CCCCC5(C4C3)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-Ethyl-desoxy-veratramine and its Parent Compound, Veratramine
This technical guide provides a comprehensive overview of the chemical structure and properties of N-Ethyl-desoxy-veratramine, a derivative of the naturally occurring steroidal alkaloid, veratramine. Due to the limited availability of specific data for this compound, this document focuses on the well-characterized parent compound, veratramine, as a foundational model. The guide is intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
This compound is a synthetic derivative of veratramine. Its chemical name is 2-[1-(10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl)ethyl]-1-ethyl-5-methylpiperidine[1]. The structural modifications from veratramine involve the removal of a hydroxyl group (desoxy-) and the addition of an ethyl group to the nitrogen atom (N-Ethyl-).
Veratramine is a piperidine alkaloid with a complex tetracyclic structure.[2] It is classified as a C-nor-D-homosteroid, a subfamily of steroids where the C- and D-rings are contracted and expanded, respectively.[3]
Table 1: Chemical Identification
| Identifier | This compound | Veratramine |
| CAS Number | 1005111-80-7[1][4] | 60-70-8[2][5] |
| Molecular Formula | C29H43N[1][4][6] | C27H39NO2[2][5] |
| IUPAC Name | 2-[1-(10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl)ethyl]-1-ethyl-5-methylpiperidine[1] | (2S,3R,5S)-2-[(1S)-1-[(3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol[2] |
| Synonyms | Not Available | NSC-17821, NSC-23880[2][7] |
Physicochemical Properties
The properties of this compound are not extensively documented. However, based on its structure, it is expected to be a lipophilic molecule with a higher molecular weight than its parent compound. The properties of veratramine are well-documented and are summarized below.
Table 2: Physicochemical Properties of Veratramine
| Property | Value |
| Molecular Weight | 409.61 g/mol [5] |
| Appearance | White to off-white crystals[5] |
| Melting Point | 209.5-210.5 °C (hydrate)[2] |
| Solubility | Soluble in ethanol and methanol; slightly soluble in water.[2][5] Soluble in DMSO (63 mg/mL).[7] |
| Optical Rotation | -71.8° at 25°C/D (in water)[2] |
| Purity | >98% (determined by HPLC)[5] |
| Stability | Stable for an extended period at -20°C[5] |
Biological Activity and Mechanism of Action
While specific biological data for this compound is not available, the activities of veratramine provide a strong indication of its potential biological profile. Veratramine is known for its diverse effects on various biological systems.
3.1. Sodium Channel Antagonism
Veratramine is known to antagonize the Na+ channel-gating mechanism of ceveratrum alkaloids by blocking Na+ channels.[7] This activity contributes to its effects on the cardiovascular system.
3.2. Serotonin (5-HT) Agonist Activity
Veratramine exhibits serotonin (5-HT) agonist activity, acting on presynaptic 5-HT neurons.[7] In mice, it produces a characteristic excitatory action on the central nervous system, including tremors and "struggling" behavior, which is associated with changes in serotonin content in the hypothalamus.[2]
3.3. Hedgehog Signaling Pathway Antagonism
Similar to cyclopamine, veratramine is an antagonist of the Sonic Hedgehog (Hh) signaling pathway.[5][8] This pathway is crucial in embryonic development and is implicated in the development of certain cancers. The inhibitory effect on the Hh pathway gives veratramine potential anticancer properties.[5]
3.4. Cardiovascular Effects
Veratramine has a hypotensive effect and can cause bradycardia and periodic rhythm in the sinoatrial node.[2][7] In anesthetized dogs, it has been shown to block the chronotropic (heart rate) but not the inotropic (contractility) action of glucagon.[2]
3.5. Other Biological Activities
-
Antitumor Activity: Veratramine has shown cytotoxic activity against various human tumor cell lines.[9]
-
Analgesic and Anti-inflammatory Effects: Studies have indicated that veratramine possesses strong anti-inflammatory and analgesic properties.[10]
-
Neurotoxicity: Veratramine can exert neurotoxic effects and has been shown to cause DNA damage in the cerebellum and cerebral cortex of mice in a dose-dependent manner.[7]
The structural modifications in this compound (N-ethylation and deoxygenation) would likely alter its polarity, membrane permeability, and receptor binding affinity, thereby modulating its biological activity profile compared to veratramine.
Signaling Pathway
The following diagram illustrates the simplified Hedgehog signaling pathway and the inhibitory role of veratramine.
Caption: Inhibition of the Hedgehog signaling pathway by Veratramine.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, protocols for the parent compound, veratramine, can be adapted.
5.1. In Vitro Cytotoxicity Assay
A common method to assess the antitumor activity of compounds like veratramine is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow:
-
Cell Culture: Human tumor cell lines (e.g., A549, PANC-1) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., veratramine) for a specified duration (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) is determined.
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
Synthesis and Sourcing
This compound is available from specialized chemical suppliers as a research chemical and may require custom synthesis.[1] Veratramine is a naturally occurring alkaloid isolated from plants of the Veratrum genus, such as Veratrum californicum (corn lily) and Veratrum nigrum.[5][7][10] It can be obtained from commercial suppliers of natural products and biochemicals.
Safety and Handling
Veratramine is a potent compound and should be handled with care. It is neurotoxic and can cause adverse cardiovascular effects.[2][7] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and eye protection), are recommended. Avoid inhalation of dust and contact with skin and eyes.[5]
Given its structural similarity, this compound should be handled with the same level of caution as veratramine until its toxicological profile is fully characterized.
Conclusion
This compound is a derivative of the well-studied steroidal alkaloid veratramine. While direct data on the derivative is scarce, the extensive knowledge of veratramine's chemical properties, biological activities, and mechanisms of action provides a solid foundation for further research. The N-ethyl and desoxy modifications are expected to influence its physicochemical properties and biological potency, making it an interesting candidate for further investigation in drug discovery and development, particularly in the areas of oncology and neuropharmacology. Future studies are warranted to fully elucidate the specific properties and potential applications of this compound.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. Veratramine | C27H39NO2 | CID 6070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Steroid - Wikipedia [en.wikipedia.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Veratramine – A Sonic Hedgehog Gene Pathway Antagonist – Aphios [aphios.com]
- 6. This compound | C29H43N | CID 580147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Veratramine - LKT Labs [lktlabs.com]
- 9. Veratramine | CAS:60-70-8 | Manufacturer ChemFaces [chemfaces.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
N-Ethyl-desoxy-veratramine: A Technical Whitepaper on Theorized Mechanisms of Action
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the mechanism of action of N-Ethyl-desoxy-veratramine is not currently available in published scientific literature. The following information is an in-depth guide to its theorized mechanisms of action, extrapolated from studies on the closely related parent compound, veratramine. These theories provide a foundational framework for future research into this specific molecule.
Introduction
This compound is a steroidal alkaloid, a derivative of veratramine, which belongs to the Veratrum genus of plants. While this compound has been identified in plant extracts, its specific biological activities and mechanisms of action remain uninvestigated. However, the extensive research on veratramine provides a strong basis for postulating its potential pharmacological effects. This document summarizes the known mechanisms of veratramine and presents them as the leading theories for the action of this compound, with the caveat that the N-ethyl group may influence its potency and selectivity.
The primary theorized mechanisms of action for this compound, based on veratramine studies, are:
-
Inhibition of the Hedgehog (Hh) Signaling Pathway: A critical pathway in embryonic development and oncogenesis.
-
Inhibition of the PI3K/Akt/mTOR Signaling Pathway: A central regulator of cell growth, proliferation, and survival.
-
Modulation of the Central Nervous System: Potentially through interaction with serotonin pathways.
-
Cardiovascular Effects: Including the blockage of sodium channels.
This whitepaper will delve into the experimental evidence for each of these actions in the context of veratramine, presenting quantitative data, experimental methodologies, and visual representations of the key signaling pathways.
Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes, and its aberrant activation is implicated in the development of numerous cancers. Veratramine has been identified as a potent inhibitor of this pathway, and it is hypothesized that this compound shares this activity.
Mechanism of Action
The Hh pathway is initiated by the binding of a Hedgehog ligand (such as Sonic hedgehog, Shh) to the transmembrane receptor Patched (PTCH). This binding relieves the inhibition of another transmembrane protein, Smoothened (SMO). Activated SMO then initiates a downstream signaling cascade that culminates in the activation of GLI transcription factors, which translocate to the nucleus and induce the expression of target genes responsible for cell proliferation and survival.
Veratramine is thought to inhibit the Hh pathway by acting on Smoothened, similar to the well-characterized Hh inhibitor cyclopamine.[1][2][3] This inhibition prevents the downstream activation of GLI transcription factors and subsequent gene expression.
Signaling Pathway Diagram
Caption: Theorized inhibition of the Hedgehog signaling pathway by veratramine.
Experimental Protocols
The inhibitory activity of veratramine on the Hh pathway has been assessed using various in vitro models. A common experimental workflow involves:
Caption: Experimental workflow for assessing Hh pathway inhibition.
-
Cell Lines: Non-small cell lung cancer (NSCLC) cell lines (A549, NCI-H358, and NCI-H1299) and NIH/3T3 cells are commonly used.[1][4]
-
Treatment: Cells are treated with varying concentrations of veratramine.
-
Assays:
Quantitative Data
Studies on veratramine in NSCLC cells have demonstrated a dose-dependent reduction in cell viability and migration, along with an increase in apoptosis and cell cycle arrest.[4]
| Cell Line | Veratramine Concentration | Effect | Reference |
| NSCLC | Varies | Reduced cell viability, increased apoptosis, decreased migration | [4] |
| NIH/3T3 | Not specified | Significant inhibition of the hedgehog signaling pathway | [1] |
PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is another fundamental signaling cascade that governs cell proliferation, growth, and survival. Its dysregulation is a hallmark of many cancers. Veratramine has been shown to inhibit this pathway, suggesting a similar potential for this compound.
Mechanism of Action
The PI3K/Akt/mTOR pathway is typically activated by growth factors that bind to receptor tyrosine kinases (RTKs). This leads to the activation of phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates a range of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell growth and survival.
Veratramine has been observed to decrease the phosphorylation levels of PI3K, Akt, and mTOR in a concentration-dependent manner in liver cancer cells (HepG2).[5][6] This inhibition leads to the induction of autophagic cell death.
Signaling Pathway Diagram
Caption: Theorized inhibition of the PI3K/Akt/mTOR signaling pathway by veratramine.
Experimental Protocols
The investigation of veratramine's effect on the PI3K/Akt/mTOR pathway typically involves the following steps:
Caption: Experimental workflow for assessing PI3K/Akt/mTOR pathway inhibition.
-
Cell Line: Human liver cancer cell line HepG2.[5]
-
Treatment: Cells are treated with veratramine at concentrations of 0, 10, 20, and 40 µM for 48 hours.[5]
-
Analysis:
Quantitative Data
In HepG2 cells, veratramine treatment resulted in a dose-dependent decrease in the phosphorylation of PI3K, Akt, and mTOR.[5]
| Protein | Veratramine Concentration (µM) | Observation | Reference |
| p-PI3K | 10, 20, 40 | Dose-dependent decrease | [5] |
| p-Akt | 10, 20, 40 | Dose-dependent decrease | [5] |
| p-mTOR | 10, 20, 40 | Dose-dependent decrease | [5] |
Neuromodulatory and Cardiovascular Effects
Veratramine has also been reported to exert effects on the central nervous system and the cardiovascular system. These actions suggest that this compound could have similar properties.
Central Nervous System
-
Serotonin Agonist Activity: Veratramine produces an excitatory action on the central nervous system in mice, which is associated with changes in serotonin content in the hypothalamus.[1][7] This suggests that veratramine may act as a serotonin agonist.[1]
Cardiovascular System
-
Sodium Channel Blockade: Veratramine is known to antagonize the Na+ channel-gating mechanism.[8]
-
Effects on Heart Rhythm: In isolated cat atrial preparations, veratramine was observed to slow the spontaneous rate and induce a periodic rhythm.[7]
The Potential Influence of N-Alkylation
The primary structural difference between veratramine and this compound is the presence of an N-ethyl group in the latter. While specific studies on the effect of N-alkylation on veratramine's activity are lacking, general pharmacological principles suggest that this modification could alter the molecule's properties in several ways:
-
Lipophilicity: The addition of an ethyl group may increase the lipophilicity of the molecule, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Receptor Binding: The size and conformation of the N-ethyl group could influence the binding affinity and selectivity of the molecule for its biological targets.
-
Potency: The alteration in physicochemical properties and receptor interactions could either increase or decrease the biological potency of the compound compared to veratramine.
Conclusion and Future Directions
The available evidence on veratramine strongly suggests that this compound is a promising candidate for investigation as an inhibitor of the Hedgehog and PI3K/Akt/mTOR signaling pathways. Its potential neuromodulatory and cardiovascular effects also warrant further exploration.
To validate these theories, direct experimental investigation of this compound is essential. Future research should focus on:
-
In vitro assays to confirm its activity against the Hedgehog and PI3K/Akt/mTOR pathways in relevant cancer cell lines.
-
Quantitative structure-activity relationship (QSAR) studies to understand the impact of the N-ethyl group on its biological activity.
-
In vivo studies in animal models to assess its efficacy and safety profile.
This whitepaper provides a comprehensive theoretical framework to guide the initial stages of research and development for this compound, a compound with potential therapeutic applications that are yet to be fully elucidated.
References
- 1. agscientific.com [agscientific.com]
- 2. Veratramine – A Sonic Hedgehog Gene Pathway Antagonist – Aphios [aphios.com]
- 3. Veratrum californicum Alkaloids as Hedgehog Pathway Antagonists | Encyclopedia MDPI [encyclopedia.pub]
- 4. Veratramine Inhibits Human Non-Small Cell Lung Cancer Cell Growth by Inhibiting the Hedgehog Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Veratramine | C27H39NO2 | CID 6070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
N-Ethyl-desoxy-veratramine: A Compound Awaiting Therapeutic Target Elucidation
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current scientific understanding of N-Ethyl-desoxy-veratramine, a steroidal alkaloid identified in plant extracts with potential, yet uncharacterized, therapeutic applications. The information presented herein is based on the limited available scientific literature. A notable scarcity of specific research on the compound's mechanism of action, signaling pathways, and defined therapeutic targets necessitates a broader examination of the contexts in which it has been identified.
Known Occurrences and Identification
This compound has been identified as a phytochemical constituent in at least two plant species:
-
Rhazya stricta : This plant is a source of numerous bioactive compounds, including a variety of alkaloids. This compound was identified as one of the components in an ethyl acetate extract of R. stricta.[1][2]
-
Asystasia gangetica : In a study investigating the anticancer properties of this plant, this compound was detected in a methanolic leaf extract.[3]
The identification in both instances was achieved through Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Potential Therapeutic Relevance: In Vitro Anticancer Activity of Host Extract
Direct evidence for the therapeutic targets of this compound is currently unavailable in the scientific literature. Its potential therapeutic relevance is inferred from the bioactivity of the crude plant extracts in which it is found.
A methanolic leaf extract of Asystasia gangetica, containing this compound among other compounds, demonstrated in vitro anticancer activity against the A549 human lung cancer cell line.[3] The study reported a concentration-dependent cytotoxic effect, with an IC50 value of 122.85 µg/ml for the total extract.[3] It is crucial to emphasize that this bioactivity is attributable to the complex mixture of phytochemicals within the extract and not solely to this compound.
Data on Plant Extract Composition
To provide a comprehensive overview, the following table summarizes the key bioactive compounds identified alongside this compound in the methanolic leaf extract of Asystasia gangetica.[3]
| Compound Category | Specific Compound Identified | Potential Bioactivity of Compound Class/Compound |
| Alkaloids | This compound | Undetermined |
| Isocorydine | Anti-proliferative, anti-plasmodial, anti-arrhythmic | |
| Colchicine | Mitotic poison/spindle poison | |
| Terpenoids | Epothilone A-1 | Interferes with tubulin, preventing cell division |
| Baicalin (Flavonoid) | Prevents hepatocyte apoptosis | |
| Carotenoids | Spheroidenone (Psi, psi-carotene) | Potent antioxidant, scavenges free radicals |
| Vitamins | Vitamin E Acetate | Antioxidant |
Experimental Protocols: A General Overview
The following provides a generalized methodology for the in vitro anticancer assays performed on the plant extracts containing this compound.
Preparation of Plant Extract
-
Drying and Pulverization : The leaves of Asystasia gangetica were shade-dried and powdered.[3]
-
Soxhlet Extraction : 250g of the powdered plant material was subjected to Soxhlet extraction for 24 hours using 1 liter of methanol.[3]
-
Concentration : The resulting extract was concentrated to dryness under reduced pressure and controlled temperature, yielding a dark brown semi-solid.[3]
-
Storage : The extract was preserved under refrigerated conditions until further use.[3]
Cell Viability Assay (MTT Assay)
The cytotoxic activity of the methanolic leaf extract of Asystasia gangetica against the A549 human lung cancer cell line was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-5-diphenyltetrazolium bromide) assay.[3] This colorimetric assay measures the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by metabolically active cells, providing an indication of cell viability. The assay is typically performed in 96-well microtiter plates.[3]
Signaling Pathways and Mechanism of Action: An Uncharted Territory
Currently, there is no published research detailing the specific signaling pathways modulated by this compound. The broader anticancer activity of the Asystasia gangetica extract, which contains compounds like Epothilone A-1 and Colchicine, suggests potential interference with microtubule dynamics and cell division.[3] However, the direct contribution and mechanism of this compound to this effect remain to be elucidated.
Due to the lack of specific data on its mechanism of action, a signaling pathway diagram for this compound cannot be constructed at this time.
Logical Workflow for Phytochemical Identification and Bioactivity Screening
The following diagram illustrates the general workflow from plant material to the identification of bioactive compounds and the assessment of the extract's biological activity.
Caption: General workflow for phytochemical analysis and bioactivity screening.
Future Research Directions
The presence of this compound in plant extracts with demonstrated anticancer properties warrants further investigation. Future research should focus on:
-
Isolation and Purification : The isolation of this compound from Asystasia gangetica or Rhazya stricta to enable the study of the pure compound.
-
In Vitro Bioassays : Screening of the purified compound against a panel of cancer cell lines to determine its specific cytotoxic or cytostatic effects.
-
Mechanism of Action Studies : Elucidation of the molecular targets and signaling pathways affected by this compound. This could involve techniques such as differential gene expression analysis, proteomics, and kinase activity profiling.
-
In Vivo Studies : Should in vitro studies show promise, subsequent in vivo studies in animal models would be necessary to evaluate its efficacy and safety.
References
N-Ethyl-desoxy-veratramine: A Technical Guide to its Relationship with Veratrum Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Ethyl-desoxy-veratramine and its contextual relationship within the broader class of Veratrum alkaloids. While specific experimental data on this compound is not publicly available, this document extrapolates its likely chemical and biological profile based on the well-characterized parent compound, veratramine, and other related Veratrum alkaloids. This guide covers the critical role of Veratrum alkaloids as modulators of the Hedgehog signaling pathway, details relevant experimental protocols for their study, and proposes a synthetic pathway for this compound. All quantitative data for related compounds are presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams.
Introduction to Veratrum Alkaloids
Veratrum species, commonly known as false hellebore, are a source of a diverse array of steroidal alkaloids. These compounds are characterized by a C-nor-D-homo-steroidal skeleton.[1] Historically, extracts from Veratrum plants have been used in traditional medicine for a variety of ailments.[2] In modern pharmacology, Veratrum alkaloids have been investigated for their potent biological activities, including hypotensive and, more recently, anticancer effects.[2][3]
The most extensively studied Veratrum alkaloids in the context of cancer research are cyclopamine and jervine, which are known inhibitors of the Hedgehog (Hh) signaling pathway.[4][5] This pathway is crucial during embryonic development and its aberrant activation in adults is implicated in several forms of cancer. Veratramine is another key Veratrum alkaloid, though its biological activities differ in some respects from cyclopamine and jervine.[6]
This compound is a synthetic derivative of veratramine. As its name suggests, it is characterized by the addition of an ethyl group to the nitrogen atom of the piperidine ring and the removal of a hydroxyl group from the steroid core of veratramine. While no direct biological studies on this compound have been published, its structural similarity to veratramine suggests it may interact with similar biological targets.
The Hedgehog Signaling Pathway and Veratrum Alkaloids
The Hedgehog (Hh) signaling pathway is a critical regulator of cell growth and differentiation.[4] In the absence of the Hedgehog ligand, the transmembrane receptor Patched (PTCH) inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like protein.[5] This inhibition prevents the activation of the GLI family of transcription factors, keeping the pathway in an "off" state.
Binding of the Hh ligand to PTCH relieves the inhibition of SMO, allowing it to activate the GLI transcription factors. Activated GLI then translocates to the nucleus and induces the expression of target genes that promote cell proliferation and survival.[1]
Certain Veratrum alkaloids, most notably cyclopamine, directly bind to and inhibit SMO, thereby blocking the Hh pathway even in the presence of the Hh ligand.[1][5] This mechanism of action is the basis for their potent teratogenic effects and their investigation as anticancer agents.[2]
Figure 1: The Hedgehog Signaling Pathway and its inhibition by Veratrum alkaloids.
Chemical and Biological Profiles of Key Veratrum Alkaloids
The biological activity of Veratrum alkaloids is closely tied to their specific chemical structures. The table below summarizes the key properties of veratramine and related alkaloids.
| Alkaloid | Molecular Formula | Molar Mass ( g/mol ) | Key Biological Activities | Reference |
| Veratramine | C₂₇H₃₉NO₂ | 410.6 | Hypotensive; affects CNS; weak/no Hedgehog pathway inhibition. | [2] |
| Cyclopamine | C₂₇H₄₁NO₂ | 411.6 | Potent Hedgehog pathway inhibitor; teratogenic; potential anticancer agent. | [4] |
| Jervine | C₂₇H₃₉NO₃ | 425.6 | Hedgehog pathway inhibitor; teratogenic. | |
| This compound | C₂₉H₄₃N | 405.7 | Unknown (Hypothesized to have altered CNS and/or hypotensive activity compared to veratramine) |
Proposed Synthesis of this compound
A plausible synthetic route to this compound from veratramine would involve two key transformations: N-ethylation of the secondary amine in the piperidine ring and deoxygenation of the secondary alcohol on the steroid backbone.
A potential synthetic workflow is outlined below:
Figure 2: Proposed synthetic workflow for this compound from veratramine.
Experimental Protocols
While specific protocols for this compound are not available, the following methodologies for the extraction, purification, and analysis of Veratrum alkaloids are standard in the field and would be applicable.
Extraction and Isolation of Veratrum Alkaloids
-
Objective: To extract a crude mixture of alkaloids from Veratrum plant material.
-
Protocol:
-
Air-dry and pulverize the root and rhizome of the Veratrum species.
-
Perform a Soxhlet extraction with methanol for 24-48 hours.
-
Concentrate the methanolic extract under reduced pressure.
-
Acidify the residue with 2% sulfuric acid and extract with diethyl ether to remove neutral compounds.
-
Basify the aqueous layer with ammonium hydroxide to a pH of 9-10.
-
Extract the alkaloids into chloroform or a chloroform/methanol mixture.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate to yield the crude alkaloid mixture.
-
High-Performance Liquid Chromatography (HPLC) for Separation
-
Objective: To separate individual alkaloids from the crude extract.
-
Protocol:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or ammonium acetate to improve peak shape. A typical gradient might start at 10-20% acetonitrile and increase to 90-100% over 30-60 minutes.
-
Detection: UV detection at 254 nm and/or mass spectrometry (LC-MS).
-
Flow Rate: Approximately 1 mL/min.
-
Injection Volume: 10-20 µL of a sample dissolved in the initial mobile phase.
-
Hedgehog Pathway Inhibition Assay (Luciferase Reporter Assay)
-
Objective: To quantify the inhibitory activity of a compound on the Hedgehog signaling pathway.
-
Protocol:
-
Cell Line: Use a cell line that is responsive to Hh signaling and stably transfected with a Gli-responsive luciferase reporter construct (e.g., Shh-LIGHT2 cells).
-
Cell Plating: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a known Hh pathway agonist (e.g., SAG or a conditioned medium containing the Shh ligand) in the presence of varying concentrations of the test compound (e.g., this compound). Include appropriate controls (vehicle, agonist only, and a known inhibitor like cyclopamine).
-
Incubation: Incubate for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay) and calculate the IC₅₀ value for the test compound.
-
Conclusion and Future Directions
This compound represents an unexplored derivative of the well-known Veratrum alkaloid, veratramine. Based on its structure, it is hypothesized that its biological activity may differ from its parent compound, potentially exhibiting altered central nervous system or cardiovascular effects. The lack of a hydroxyl group might also influence its ability to interact with the Hedgehog signaling pathway, a key target of many other Veratrum alkaloids.
Future research should focus on the successful synthesis of this compound to enable its biological characterization. A thorough investigation of its effects on the Hedgehog signaling pathway, as well as its in vitro and in vivo toxicological and pharmacological profiles, is warranted to determine its potential as a novel therapeutic agent or research tool. The experimental protocols detailed in this guide provide a solid foundation for such investigations.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Veratramine - LKT Labs [lktlabs.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Divergent and gram-scale syntheses of (–)-veratramine and (–)-cyclopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Veratramine | C27H39NO2 | CID 6070 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Silico Modeling of N-Ethyl-desoxy-veratramine Receptor Binding: A Technical Guide
Abstract
N-Ethyl-desoxy-veratramine is a steroidal alkaloid with a complex polycyclic structure. While the bioactivity of many steroidal alkaloids is well-documented, the specific receptor interactions of this compound remain largely unexplored. This technical guide outlines a comprehensive in silico approach to predict and characterize the binding of this compound to a putative receptor target. We present a detailed methodology for molecular docking studies, propose a hypothetical receptor based on structural analogy, and provide protocols for experimental validation. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and the study of steroidal alkaloids.
Introduction
Steroidal alkaloids are a diverse class of natural products known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. Their rigid steroidal backbone and nitrogen-containing functional groups enable them to interact with a variety of biological targets[2]. This compound, a derivative of the veratrum alkaloid veratramine, possesses a characteristic cyclopentanoperhydrophenanthrene skeleton[3][4]. Understanding the receptor binding profile of this compound is a critical step in elucidating its potential pharmacological effects.
In silico modeling, particularly molecular docking, has become an indispensable tool in modern drug discovery[5][6]. It allows for the rapid and cost-effective prediction of ligand-receptor interactions, helping to prioritize compounds for further experimental investigation[5][6]. This guide provides a hypothetical, yet scientifically rigorous, framework for the in silico investigation of this compound's receptor binding characteristics.
Proposed Biological Target: The Smoothened (SMO) Receptor
Given the structural similarity of this compound to other jervane-type steroidal alkaloids like cyclopamine, we hypothesize that a primary biological target is the Smoothened (SMO) receptor [7]. SMO is a G protein-coupled receptor that plays a crucial role in the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and tumorigenesis[7]. Cyclopamine is a known antagonist of the SMO receptor, and its interaction with SMO has been structurally characterized[7]. Therefore, investigating the binding of this compound to the SMO receptor is a logical starting point.
The Hedgehog Signaling Pathway
The Hedgehog signaling pathway is essential for cell growth, differentiation, and tissue patterning. Its aberrant activation is implicated in several cancers. The SMO receptor is a key component of this pathway.
Caption: Figure 1: Simplified Hedgehog Signaling Pathway.
In Silico Modeling: Molecular Docking
The following section details a hypothetical workflow for performing a molecular docking study of this compound with the human SMO receptor.
Caption: Figure 2: In Silico Molecular Docking Workflow.
Experimental Protocol: Molecular Docking
This protocol outlines the steps for a typical molecular docking simulation.
-
Receptor and Ligand Acquisition:
-
The 3D crystal structure of the human SMO receptor can be obtained from the Protein Data Bank (PDB). For this hypothetical study, we will use PDB ID: 4JKV, which is the structure of SMO in complex with an antagonist.
-
The 3D structure of this compound can be obtained from PubChem (CID: 580147)[3].
-
-
Software:
-
UCSF Chimera: For receptor preparation and visualization.
-
AutoDock Tools: For preparing receptor and ligand files for docking.
-
AutoDock Vina: For performing the docking simulation.
-
-
Receptor Preparation:
-
Load the PDB structure (4JKV) into UCSF Chimera.
-
Remove all water molecules and co-crystallized ligands from the structure.
-
Add polar hydrogens and assign Gasteiger charges to the receptor atoms.
-
Save the prepared receptor structure in PDB format.
-
-
Ligand Preparation:
-
Load the this compound structure into AutoDock Tools.
-
Assign Gasteiger charges and merge non-polar hydrogens.
-
Define the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
Using AutoDock Tools, define a grid box that encompasses the binding site of the co-crystallized antagonist in the original PDB structure. This ensures that the docking search is focused on the relevant active site. A grid box size of 25 x 25 x 25 Å is a reasonable starting point.
-
-
Docking Simulation:
-
Perform the docking using AutoDock Vina, providing the prepared receptor (PDBQT), ligand (PDBQT), and the grid box configuration as input.
-
The exhaustiveness parameter, which controls the thoroughness of the search, can be set to a value between 8 and 32 for a balance of speed and accuracy.
-
-
Analysis of Results:
-
AutoDock Vina will generate multiple binding poses for the ligand, ranked by their predicted binding affinity in kcal/mol.
-
The pose with the lowest binding energy is typically considered the most likely binding mode.
-
Visualize the best binding pose in UCSF Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the amino acid residues of the SMO receptor.
-
Hypothetical Data Presentation
The following table summarizes the hypothetical quantitative data obtained from the molecular docking simulation. For comparison, we include the known SMO antagonist, Cyclopamine.
| Compound | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) | Key Interacting Residues (Hypothetical) |
| This compound | -9.8 | 150 | Tyr394, Ser479, Arg400, His470 |
| Cyclopamine (Reference) | -10.5 | 50 | Tyr394, Ser479, Arg400, His470 |
Experimental Validation: Receptor Binding Assay
To validate the in silico predictions, a competitive radioligand binding assay would be performed. This assay measures the ability of this compound to displace a known radiolabeled SMO antagonist from the receptor.
References
- 1. Therapeutic value of steroidal alkaloids in cancer: Current trends and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroidal alkaloid - Wikipedia [en.wikipedia.org]
- 3. This compound | C29H43N | CID 580147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Veratramine - Wikipedia [en.wikipedia.org]
- 5. pnrjournal.com [pnrjournal.com]
- 6. ijariie.com [ijariie.com]
- 7. researchgate.net [researchgate.net]
N-Ethyl-desoxy-veratramine: A Comprehensive Physicochemical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical characteristics of N-Ethyl-desoxy-veratramine, a derivative of the naturally occurring steroidal alkaloid, veratramine. As a member of the Veratrum alkaloid family, which is known for a range of biological activities, understanding the fundamental properties of this specific derivative is crucial for its potential development and application in research and pharmacology. This document outlines its chemical identity, and known physicochemical parameters, and provides standardized experimental protocols for their determination. Furthermore, it visualizes key experimental workflows and the biological context of the parent compound, veratramine.
Core Physicochemical Characteristics
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₃N | PubChem |
| Molecular Weight | 405.7 g/mol | PubChem |
| Chemical Structure | 2-[1-(10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl)ethyl]-1-ethyl-5-methylpiperidine | LGC Standards |
| XLogP3-AA (Lipophilicity) | 7.7 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed) |
| Rotatable Bond Count | 4 | PubChem (Computed) |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices for organic compounds and alkaloids.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar digital device) is used.
-
Procedure:
-
A preliminary rapid heating run is performed to determine an approximate melting range.
-
For an accurate measurement, a fresh sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) starting from a temperature approximately 10-15 °C below the estimated melting point.
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.
-
-
Purity Assessment: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range. A mixed melting point determination with a known standard can be used for identity confirmation.
Caption: Mixed Melting Point Analysis Workflow.
Solubility Determination
Determining the solubility of this compound in various solvents is essential for formulation and in vitro assay development.
Methodology (Shake-Flask Method):
-
Solvent Selection: A range of aqueous buffers (pH 1.2, 4.5, 6.8, 7.4) and relevant organic solvents (e.g., ethanol, DMSO, methanol, acetonitrile) are chosen.
-
Procedure:
-
An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.
-
The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The suspension is then filtered or centrifuged to separate the undissolved solid.
-
-
Analysis: The concentration of this compound in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Data Reporting: Solubility is expressed in units of mg/mL or mol/L.
pKa Determination
The acid dissociation constant (pKa) is a critical parameter for predicting the ionization state of a molecule at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology (Potentiometric Titration):
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) if the aqueous solubility is low.
-
Titration:
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.
-
The pH is recorded after each addition of the titrant.
-
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
-
Alternative Methods: For compounds with low solubility, methods such as UV-Vis spectroscopy, capillary electrophoresis, or nuclear magnetic resonance (NMR) spectroscopy can also be employed to determine the pKa by measuring changes in the spectrum as a function of pH.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.
Caption: Physicochemical Characterization Workflow.
Biological Context: The Hedgehog Signaling Pathway
While specific biological data for this compound is not currently available, its parent compound, veratramine, is known to be an antagonist of the Hedgehog (Hh) signaling pathway.[1][2] This pathway is crucial in embryonic development and its aberrant activation is implicated in several types of cancer. The antagonism of this pathway by veratramine provides a significant area of interest for the investigation of its derivatives.
Caption: Hedgehog Signaling Pathway Antagonism.
This guide serves as a foundational resource for researchers interested in this compound. The provided protocols and contextual information are intended to facilitate further investigation into the properties and potential applications of this and related compounds. As with any scientific endeavor, experimental validation of all parameters is strongly encouraged.
References
Methodological & Application
Application Note & Protocol: Analysis of N-Ethyl-desoxy-veratramine using HPLC and LC-MS
This document provides a detailed application note and protocol for the quantitative analysis of N-Ethyl-desoxy-veratramine in biological matrices using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies presented are based on established analytical principles for steroidal alkaloids, particularly veratramine, a structurally related compound.
Introduction
This compound is a steroidal alkaloid with the molecular formula C29H43N and a molecular weight of 405.658 g/mol [1]. Accurate and sensitive quantification of this and related compounds is crucial for research and drug development. This application note outlines a robust analytical approach employing reverse-phase HPLC for separation and tandem mass spectrometry for sensitive and selective detection. The provided protocols are intended as a starting point for method development and validation.
Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful technique for separating compounds based on their hydrophobicity. For the analysis of this compound, a C18 column is recommended, which provides excellent retention and separation of steroidal alkaloids. A gradient elution with a mobile phase consisting of an aqueous component with a pH modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile) is suitable for achieving optimal separation from matrix components and potential metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. Electrospray ionization (ESI) in the positive ion mode is an effective method for ionizing steroidal alkaloids like this compound. For quantitative analysis, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the preferred technique. MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the analytical method. These values are based on typical performance for structurally similar compounds like veratramine and should be confirmed during method validation for this compound.[2][3]
Table 1: HPLC and MS Parameters
| Parameter | Value |
| HPLC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 406.3 [M+H]⁺ |
| Product Ion (m/z) | To be determined |
| Collision Energy | To be determined |
Table 2: Method Validation Parameters (Hypothetical)
| Parameter | Expected Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of this compound from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.
HPLC Method Protocol
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
LC-MS/MS Method Protocol
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
MRM Transition:
-
Precursor Ion: 406.3 m/z (corresponding to [M+H]⁺ for this compound).
-
Product Ion & Collision Energy: These parameters need to be optimized by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan at various collision energies. Based on the fragmentation of similar alkaloids, characteristic losses related to the ethyl-piperidine ring are expected.[4][5][6]
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationship of the analytical steps in LC-MS/MS.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and metabolism study of veratramine in mice after oral administration using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols for In Vitro Bioactivity Testing of N-Ethyl-desoxy-veratramine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-Ethyl-desoxy-veratramine is a derivative of veratramine, a steroidal alkaloid found in plants of the Veratrum genus. Veratramine has been shown to exhibit anticancer properties by inhibiting the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several types of cancer.[1][2] These application notes provide a framework for the in vitro evaluation of this compound to determine its cytotoxic, anti-proliferative, and potential Hedgehog pathway inhibitory activities.
Preliminary Cytotoxicity and Anti-Proliferative Screening
The initial assessment of this compound involves determining its effect on cancer cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells which, in most cases, correlates with cell number.[3][4]
MTT Assay for Cell Viability and Proliferation
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Experimental Protocol:
-
Cell Culture: Culture selected cancer cell lines (e.g., A549, NCI-H358, NCI-H1299 for non-small cell lung cancer) in appropriate media supplemented with 10% fetal bovine serum and antibiotics.[4] Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.[3]
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[3] Create a series of dilutions in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.[3]
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 72 hours.[3]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation:
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) after 72h exposure |
| A549 | Experimental Value |
| NCI-H358 | Experimental Value |
| NCI-H1299 | Experimental Value |
| (Other cell lines) | Experimental Value |
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Investigation of the Mechanism of Action
Following the initial screening, further assays can elucidate the mechanism by which this compound induces cell death or inhibits proliferation.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine if this compound induces cell cycle arrest.
Experimental Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation:
Table 2: Effect of this compound on Cell Cycle Distribution
| Treatment | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 0 | Value | Value | Value |
| This compound | IC50/2 | Value | Value | Value |
| This compound | IC50 | Value | Value | Value |
| This compound | 2 x IC50 | Value | Value | Value |
Apoptosis Assay by Annexin V/PI Staining
Objective: To determine if this compound induces apoptosis.
Experimental Protocol:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Data Presentation:
Table 3: Apoptotic Effect of this compound
| Treatment | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 0 | Value | Value | Value |
| This compound | IC50 | Value | Value | Value |
Workflow for Cell Cycle and Apoptosis Analysis
Caption: General workflow for cell cycle and apoptosis analysis by flow cytometry.
Hedgehog Signaling Pathway Inhibition Assay
Given the known activity of veratramine, it is crucial to investigate if this compound also inhibits the Hedgehog signaling pathway.[1]
Western Blot Analysis of Hedgehog Pathway Proteins
Objective: To determine the effect of this compound on the expression of key Hedgehog pathway proteins.
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cancer cells (e.g., those known to have active Hh signaling) with this compound for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key Hh pathway proteins (e.g., Shh, Ptch1, Smo, Gli1). Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Data Presentation:
Table 4: Relative Expression of Hedgehog Pathway Proteins
| Treatment | Concentration (µM) | Relative Gli1 Expression | Relative Ptch1 Expression | Relative Smo Expression |
| Vehicle Control | 0 | 1.00 | 1.00 | 1.00 |
| This compound | IC50 | Value | Value | Value |
| Positive Control (e.g., Cyclopamine) | Conc. | Value | Value | Value |
Hedgehog Signaling Pathway
References
- 1. Veratramine Inhibits Human Non-Small Cell Lung Cancer Cell Growth by Inhibiting the Hedgehog Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of Veratrum californicum Alkaloids as Hedgehog Pathway Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative activity, cell-cycle arrest, apoptotic induction and LC-HRMS/MS analyses of extracts from two Linum species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
N-Ethyl-desoxy-veratramine and its Analogs: Tools for Probing Neuronal Excitability
Application Note & Protocols for Researchers
Introduction
N-Ethyl-desoxy-veratramine belongs to the family of steroidal alkaloids derived from plants of the Veratrum genus. While specific research on the N-Ethyl-desoxy derivative is limited, the parent compounds, veratramine and the closely related veratridine, are well-documented for their potent effects on the nervous system. These alkaloids have been instrumental as chemical tools to investigate the function of voltage-gated sodium channels, which are fundamental to the generation and propagation of action potentials in neurons. This document provides an overview of the applications of these compounds in neurological research, summarizing key quantitative data and providing example experimental protocols.
The primary mechanism of action for veratridine, and likely similar Veratrum alkaloids, involves the modulation of voltage-dependent sodium channels.[1][2] These toxins bind to site 2 on the alpha subunit of the sodium channel, leading to a persistent activation state by shifting the activation voltage to more negative potentials and inhibiting channel inactivation.[2] This results in a prolonged influx of sodium ions, causing membrane depolarization, hyperexcitability, and in some experimental paradigms, neurotransmitter release.
Quantitative Data Summary
The following table summarizes key quantitative parameters for veratridine, a representative Veratrum alkaloid used in neurological research. This data is essential for designing experiments and interpreting results.
| Parameter | Value | Cell Type / Preparation | Comments | Reference |
| Veratridine EC50 | ~10-30 µM | Cultured bovine adrenal medullary cells | For inducing 22Na+ influx. The presence of other toxins like brevetoxin can reduce this value. | [1] |
| Effect on Sodium Channel Inactivation | Eliminates inactivation | Various neuronal preparations | Causes a prolonged, steady-state sodium current during depolarization. | [2] |
| Single Channel Conductance (Na+) | Lower than with batrachotoxin | Rat skeletal muscle plasma membrane vesicles in planar lipid bilayers | Suggests the alkaloid structure affects the open channel conformation. | [3] |
| Ionic Selectivity (Veratridine-activated channels) | Na+ > K+ > Li+ | Rat skeletal muscle plasma membrane vesicles in planar lipid bilayers | Determined by bi-ionic reversal potential. | [3] |
Key Applications in Neurological Research
-
Probing Sodium Channel Function: Veratrum alkaloids are invaluable for studying the structure-function relationship of voltage-gated sodium channels. By observing how these compounds alter channel gating and permeation, researchers can infer the roles of different channel domains.
-
Inducing Neuronal Depolarization: In vitro and in vivo, these compounds can be used to induce a controlled and sustained depolarization of neuronal membranes. This is useful for studying the downstream consequences of neuronal hyperexcitability, such as calcium influx, neurotransmitter release, and excitotoxicity.
-
Screening for Sodium Channel Blockers: Cell-based assays using veratridine to open sodium channels provide a robust platform for high-throughput screening of novel drug candidates that aim to block or modulate sodium channel activity.
Experimental Protocols
Protocol 1: Induction of Neurotransmitter Release from Cultured Neurons
This protocol describes a general method for using a veratridine-like compound to induce neurotransmitter release from primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y).
Materials:
-
Cultured neurons on multi-well plates
-
HEPES-buffered saline (HBS): 130 mM NaCl, 5.4 mM KCl, 2 mM CaCl2, 1 mM MgSO4, 10 mM HEPES, 10 mM glucose, pH 7.4
-
This compound or Veratridine stock solution (e.g., 10 mM in DMSO)
-
Neurotransmitter detection kit (e.g., ELISA or fluorescence-based assay for dopamine, glutamate, etc.)
-
Plate reader
Procedure:
-
Preparation: Aspirate the culture medium from the wells and gently wash the cells twice with pre-warmed (37°C) HBS.
-
Pre-incubation: Add 200 µL of HBS to each well and pre-incubate the plate at 37°C for 15 minutes.
-
Stimulation: Prepare a working solution of the Veratrum alkaloid in HBS at the desired final concentration (e.g., 30 µM for veratridine). Remove the pre-incubation buffer and add the alkaloid-containing HBS to the wells. For control wells, add HBS with the same concentration of DMSO.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).
-
Sample Collection: Carefully collect the supernatant from each well. This will contain the released neurotransmitters.
-
Analysis: Analyze the neurotransmitter content in the supernatant according to the manufacturer's instructions for the chosen detection kit.
Protocol 2: Patch-Clamp Electrophysiology to Study Sodium Channel Modulation
This protocol provides a basic outline for using the whole-cell patch-clamp technique to record sodium currents in the presence of a Veratrum alkaloid.
Materials:
-
Cultured neurons or isolated primary neurons
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH
-
Internal solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES, pH 7.2 with CsOH
-
This compound or Veratridine stock solution
-
Perfusion system
Procedure:
-
Cell Preparation: Plate cells at a suitable density for patch-clamping.
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording: Obtain a gigaseal and establish a whole-cell recording configuration.
-
Baseline Recording: Record baseline sodium currents by applying a series of depolarizing voltage steps from a holding potential of -80 mV.
-
Compound Application: Perfuse the cell with the external solution containing the Veratrum alkaloid at the desired concentration.
-
Post-application Recording: After a few minutes of perfusion, record the sodium currents again using the same voltage protocol.
-
Data Analysis: Analyze the changes in current amplitude, activation kinetics, and inactivation properties before and after the application of the compound. A characteristic effect would be the appearance of a non-inactivating, persistent sodium current.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the mechanism of action of Veratrum alkaloids and a typical experimental workflow.
References
- 1. Cooperative modulation of voltage-dependent sodium channels by brevetoxin and classical neurotoxins in cultured bovine adrenal medullary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxins that modulate the sodium channel gating mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Analgesic Properties of N-Ethyl-desoxy-veratramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veratramine, a steroidal alkaloid found in plants of the Veratrum genus, has demonstrated significant anti-inflammatory and analgesic effects in preclinical studies.[1][2][3] Its derivatives, known as veratramine-type alkaloids, are being explored as potential new leads for the discovery of analgesic drugs.[1][4][5] This document provides a comprehensive overview of the methodologies and protocols for investigating the analgesic properties of novel veratramine derivatives, specifically focusing on the hypothetical compound N-Ethyl-desoxy-veratramine. While direct data on this compound is not currently available in published literature, the protocols and mechanisms associated with veratramine serve as a foundational guide for its investigation.
Veratramine has been shown to ameliorate neuropathic pain, potentially through the inhibition of the SIGMAR1-NMDAR pathway.[1][3] Studies on various veratramine-type alkaloids have consistently demonstrated significant analgesic activity, with some compounds showing more potent effects than the well-known analgesic, pethidine.[1][4][5] These findings underscore the therapeutic potential of this class of compounds in pain management.
Quantitative Data Summary
The following tables summarize the analgesic effects of veratramine and its derivatives as reported in preclinical studies. These tables can serve as a template for presenting data obtained from studies on this compound.
Table 1: Analgesic Activity of Veratramine-Type Alkaloids in the Acetic Acid-Induced Writhing Test in Mice
| Compound | Dose (mg/kg) | Writhing Inhibition (%) | p-value | Reference |
| Veratramine Alkaloid 1 | 0.5 | 58.2 | < 0.01 | [4] |
| 1.0 | 75.4 | < 0.01 | [4] | |
| Veratramine Alkaloid 4 | 0.5 | 62.1 | < 0.01 | [4] |
| 1.0 | 81.3 | < 0.01 | [4] | |
| Pethidine (positive control) | 10.0 | 65.7 | < 0.01 | [4] |
Table 2: Effect of Veratramine on Neuropathic Pain Thresholds in a Rat Model of Diabetic Peripheral Neuropathy
| Treatment Group | Mechanical Withdrawal Threshold (N) | Thermal (Hot) Latency (s) | Thermal (Cold) Latency (s) | Reference |
| DPN Model | 7.5 ± 1.9 | 11.8 ± 4.2 | 3.4 ± 0.8 | [3] |
| DPN + Veratramine (50 µg/kg) | 17.9 ± 2.6 | 20.4 ± 4.1 | 5.9 ± 1.7 | [3] |
Experimental Protocols
Detailed methodologies for key experiments to assess the analgesic properties of this compound are provided below.
Acetic Acid-Induced Writhing Test in Mice
This is a widely used model for screening visceral pain.
-
Animals: Male ICR mice (18-22 g).
-
Procedure:
-
Acclimate mice to the experimental environment for at least 1 hour.
-
Administer this compound (e.g., 0.1, 0.5, 1.0 mg/kg), vehicle (control), or a positive control (e.g., pethidine, 10 mg/kg) via intraperitoneal (i.p.) injection.
-
After 30 minutes, inject 0.6% acetic acid solution (10 mL/kg, i.p.) to induce writhing.
-
Immediately place the mice in individual observation chambers.
-
Count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for each mouse over a 15-minute period.
-
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
Hot Plate Test in Mice
This test assesses the central analgesic effects of a compound.
-
Animals: Male Kunming mice (18-22 g).
-
Procedure:
-
Maintain the hot plate at a constant temperature (e.g., 55 ± 0.5 °C).
-
Place each mouse on the hot plate and record the latency to the first sign of nociception (e.g., licking of the hind paws, jumping). A cut-off time (e.g., 60 seconds) should be set to prevent tissue damage.
-
Administer this compound, vehicle, or a positive control (e.g., morphine) subcutaneously or intraperitoneally.
-
Measure the reaction time at various time points post-administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis: Compare the reaction latencies of the treated groups with the control group.
Formalin Test in Rats
This model allows for the assessment of both acute and chronic inflammatory pain.
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Administer this compound, vehicle, or a positive control 30 minutes prior to the formalin injection.
-
Inject 50 µL of 5% formalin solution into the plantar surface of the right hind paw.
-
Observe the animal's behavior and record the total time spent licking the injected paw during two distinct phases:
-
Phase 1 (acute neurogenic pain): 0-5 minutes post-injection.
-
Phase 2 (inflammatory pain): 15-30 minutes post-injection.
-
-
-
Data Analysis: Compare the paw licking time in the treated groups to the control group for both phases.
Diabetic Peripheral Neuropathy (DPN) Model in Rats
This model is used to evaluate the efficacy of a compound against chronic neuropathic pain.
-
Induction of DPN:
-
Feed Sprague-Dawley rats a high-fat diet for 4 weeks.
-
Induce diabetes with a single intraperitoneal injection of streptozotocin (STZ) (e.g., 35 mg/kg).
-
Confirm diabetes by measuring blood glucose levels.
-
-
Treatment:
-
After the development of neuropathic pain (typically 4 weeks after STZ injection), administer this compound (e.g., 50 µg/kg) via tail vein injection once daily for a specified period (e.g., 4 weeks).
-
-
Assessment of Neuropathic Pain:
-
Mechanical Allodynia: Use von Frey filaments to measure the paw withdrawal threshold in response to a mechanical stimulus.
-
Thermal Hyperalgesia: Use a plantar test apparatus to measure the paw withdrawal latency in response to a thermal stimulus.
-
Cold Allodynia: Use the acetone drop test to measure the response to a cold stimulus.
-
-
Data Analysis: Compare the pain thresholds and latencies in the treated group with the DPN model group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential mechanism of action of veratramine-like compounds and a general workflow for screening analgesic compounds.
Caption: Proposed mechanism of veratramine's analgesic effect.
Caption: Workflow for analgesic drug discovery.
References
Application Notes and Protocols for the Investigation of N-Ethyl-desoxy-veratramine in Cardiac Cell Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, no specific data on the biological activity or cardiac cell applications of N-Ethyl-desoxy-veratramine has been published. The following application notes and protocols are presented as a hypothetical guide for the initial investigation of this novel compound, based on the known cardiovascular effects of its parent compound, veratramine, and other related Veratrum alkaloids. The proposed mechanisms and experimental designs are therefore predictive and require empirical validation.
Introduction
This compound is a synthetic derivative of veratramine, a steroidal alkaloid found in plants of the Veratrum genus. Veratrum alkaloids are known to exert significant cardiovascular effects, including bradycardia and hypotension, primarily through modulation of ion channels.[1][2][3][4][5] The parent compound, veratramine, has been shown to influence cardiac function, and other related alkaloids from Veratrum species have demonstrated activity as both inhibitors and activators of cardiac sodium channels (NaV1.5).[3][4][6][7]
The "N-Ethyl" and "desoxy" modifications to the veratramine structure may alter its potency, selectivity, and mechanism of action at cardiac ion channels. These notes provide a framework for the systematic evaluation of this compound's effects on cardiac cells, with a focus on its potential as a modulator of cardiac electrophysiology.
Hypothesized Mechanism of Action
Based on the pharmacology of related Veratrum alkaloids, this compound is hypothesized to modulate the function of voltage-gated ion channels in cardiomyocytes. The primary targets are likely to be sodium (NaV), potassium (KV), and calcium (CaV) channels, which are critical for cardiac action potential generation and propagation. The N-ethylation may enhance its interaction with specific channel subtypes, potentially leading to either inhibition or activation.
Caption: Hypothesized modulation of cardiac ion channels by this compound.
Quantitative Data Summary (Hypothetical)
The following tables are templates for summarizing the quantitative data that would be generated from the experimental protocols outlined below.
Table 1: Cytotoxicity of this compound on Cardiomyocytes
| Cell Line | Time Point | IC50 (µM) |
| H9c2 | 24h | To be determined |
| iPSC-CMs | 24h | To be determined |
| H9c2 | 48h | To be determined |
| iPSC-CMs | 48h | To be determined |
Table 2: Electrophysiological Effects on Cardiac Action Potential Parameters
| Parameter | Control | This compound (1 µM) | This compound (10 µM) |
| APD90 (ms) | Value | Value | Value |
| APD50 (ms) | Value | Value | Value |
| Vmax (V/s) | Value | Value | Value |
| Resting Potential (mV) | Value | Value | Value |
Table 3: Effects on Specific Ion Channel Currents
| Ion Channel | Current Type | This compound IC50/EC50 (µM) |
| NaV1.5 | Peak INa | To be determined |
| hERG (KV11.1) | IKr | To be determined |
| CaV1.2 | ICa,L | To be determined |
Experimental Protocols
Protocol 1: Cardiomyocyte Viability Assay
This protocol is designed to determine the cytotoxic effects of this compound on cardiac cells.
-
Cell Lines:
-
H9c2 rat cardiomyoblasts
-
Human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs)
-
-
Materials:
-
96-well plates
-
Complete culture medium (DMEM for H9c2; specific iPSC-CM medium)
-
This compound stock solution (in DMSO)
-
MTS or MTT reagent
-
Plate reader
-
-
Procedure:
-
Seed H9c2 cells or iPSC-CMs in 96-well plates at an appropriate density.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.1%.
-
Replace the medium in each well with the drug dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 24 and 48 hours.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
Caption: Workflow for determining the cytotoxicity of this compound.
Protocol 2: Patch-Clamp Electrophysiology
This protocol aims to characterize the effects of the compound on the cardiac action potential and specific ion channel currents.
-
Preparation:
-
Isolated primary adult ventricular cardiomyocytes or iPSC-CMs.
-
-
Recording Configuration:
-
Whole-cell patch-clamp.
-
-
Solutions:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Pipette Solution (for AP): (in mM) 120 K-gluconate, 20 KCl, 10 NaCl, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).
-
Specific solutions will be required to isolate individual ion currents (e.g., using channel blockers like tetrodotoxin for Na+ channels or nifedipine for L-type Ca2+ channels).
-
-
Procedure for Action Potential Recording:
-
Establish a whole-cell recording in current-clamp mode.
-
Allow the cell to stabilize.
-
Record baseline action potentials by injecting a suprathreshold current pulse (e.g., 2 ms, 1-2 nA) at a steady frequency (e.g., 1 Hz).
-
Perfuse the cell with this compound at various concentrations.
-
Record changes in action potential duration (APD50, APD90), maximum upstroke velocity (Vmax), and resting membrane potential.
-
-
Procedure for Ion Channel Current Recording:
-
Use voltage-clamp mode and specific voltage protocols to elicit the current of interest (e.g., a step depolarization to -10 mV to activate L-type Ca2+ channels).
-
Apply specific ion channel blockers to isolate the current of interest.
-
Record baseline currents.
-
Perfuse with this compound and record changes in current amplitude and kinetics.
-
Generate dose-response curves to determine IC50 or EC50 values.
-
Protocol 3: Calcium Imaging
This protocol is to assess the compound's effect on intracellular calcium transients in cardiomyocytes.
-
Preparation:
-
iPSC-CMs or neonatal ventricular cardiomyocytes cultured on glass-bottom dishes.
-
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Tyrode's solution.
-
-
Procedure:
-
Load cells with Fluo-4 AM in Tyrode's solution for 30-60 minutes at room temperature.
-
Wash the cells to remove excess dye.
-
Mount the dish on an inverted fluorescence microscope equipped with a high-speed camera.
-
Pace the cells electrically (e.g., at 1 Hz) to elicit steady-state calcium transients.
-
Record baseline fluorescence changes.
-
Perfuse with this compound and record changes in the amplitude, duration, and decay kinetics of the calcium transients.
-
Caption: A simplified diagram of the excitation-contraction coupling pathway in cardiomyocytes.
References
- 1. Alkaloids from Veratrum taliense Exert Cardiovascular Toxic Effects via Cardiac Sodium Channel Subtype 1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of veratramine on arterial pressure and heart rate in normal and hypertensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Alkaloids from Veratrum taliense Exert Cardiovascular Toxic Effects via Cardiac Sodium Channel Subtype 1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: N-Ethyl-desoxy-veratramine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N-Ethyl-desoxy-veratramine. The following information is designed to help improve reaction yields and address common challenges encountered during the synthesis process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-ethylation of desoxy-veratramine.
Issue 1: Low or No Conversion of Starting Material
Possible Causes and Solutions:
-
Insufficiently Activated Ethylating Agent: If using an ethyl halide, its reactivity is crucial. Ethyl iodide is more reactive than ethyl bromide, which is more reactive than ethyl chloride.
-
Recommendation: Consider switching to a more reactive ethylating agent like ethyl iodide or using an activating agent.
-
-
Inadequate Base: A base is often required to neutralize the acid formed during the reaction and to deprotonate the secondary amine, increasing its nucleophilicity.
-
Recommendation: Ensure the base is strong enough and used in sufficient quantity. Common bases for N-alkylation include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or triethylamine (Et₃N). For challenging cases, a stronger, non-nucleophilic base might be necessary.
-
-
Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Recommendation: Gradually increase the reaction temperature while monitoring for side product formation.
-
-
Steric Hindrance: The bulky nature of the desoxy-veratramine molecule may hinder the approach of the ethylating agent.
-
Recommendation: While difficult to change, employing a less sterically hindered and more reactive ethylating agent can be beneficial. Reductive amination can sometimes be more effective in sterically hindered cases.
-
Issue 2: Formation of Multiple Products (Overalkylation)
A common issue in the N-alkylation of secondary amines is the formation of a quaternary ammonium salt due to the tertiary amine product being more nucleophilic than the starting secondary amine.
Possible Causes and Solutions:
-
Excess Ethylating Agent: Using a large excess of the ethylating agent will drive the reaction towards the quaternary salt.
-
Recommendation: Use a stoichiometric amount or only a slight excess (1.0-1.2 equivalents) of the ethylating agent. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
-
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the formation of the desired product can lead to overalkylation.
-
Recommendation: Optimize the reaction time through careful monitoring.
-
Issue 3: Difficult Purification of the Final Product
Possible Causes and Solutions:
-
Similar Polarity of Product and Byproducts: The starting material, product, and overalkylation byproduct may have similar polarities, making chromatographic separation challenging.
-
Recommendation:
-
Optimize the reaction to minimize byproducts.
-
Explore different solvent systems for column chromatography.
-
Consider converting the product to a salt to alter its solubility and facilitate purification through recrystallization.
-
-
-
Presence of Base in the Final Product: The base used in the reaction may co-elute with the product.
-
Recommendation: Perform an aqueous workup to remove any inorganic bases. If an organic base like triethylamine is used, it can often be removed under high vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended methods for the N-ethylation of desoxy-veratramine?
A1: The two primary recommended methods are:
-
Direct Alkylation with an Ethyl Halide: This involves reacting desoxy-veratramine with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base. This is a straightforward method but can be prone to overalkylation.
-
Reductive Amination: This two-step, one-pot process involves the reaction of desoxy-veratramine with acetaldehyde to form an intermediate iminium ion, which is then reduced in situ to the N-ethyl product. This method often provides better control and avoids the formation of quaternary ammonium salts.
Q2: How can I minimize the formation of the quaternary ammonium salt byproduct in direct alkylation?
A2: To minimize overalkylation:
-
Use the secondary amine (desoxy-veratramine) as the limiting reagent.
-
Carefully control the stoichiometry of the ethylating agent (1.0-1.2 equivalents).
-
Monitor the reaction progress and stop it as soon as the starting material is consumed.
-
Consider a milder ethylating agent if overalkylation is severe.
Q3: What are the advantages of using reductive amination over direct alkylation?
A3: Reductive amination offers several advantages:
-
It generally avoids the issue of overalkylation to the quaternary ammonium salt.
-
The reagents used (acetaldehyde and a reducing agent) are often less hazardous than some alkyl halides.
-
It can be a higher-yielding and cleaner reaction if optimized correctly.
Q4: Which reducing agents are suitable for the reductive amination of desoxy-veratramine?
A4: Several reducing agents can be used, with the choice depending on the reaction scale and conditions:
-
Sodium triacetoxyborohydride (STAB): A mild and selective reducing agent, often the preferred choice for reductive aminations.
-
Sodium cyanoborohydride (NaBH₃CN): Effective but toxic (releases HCN under acidic conditions).
-
Catalytic Hydrogenation (H₂/Pd-C): A clean method but requires specialized equipment (hydrogenator).
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of the starting material and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the components of the reaction mixture, including the masses of the starting material, product, and any byproducts.
Experimental Protocols
Protocol 1: N-Ethylation of Desoxy-veratramine via Direct Alkylation
-
Materials:
-
Desoxy-veratramine
-
Ethyl iodide (EtI)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve desoxy-veratramine (1 equivalent) in acetonitrile.
-
Add potassium carbonate (2-3 equivalents).
-
Add ethyl iodide (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter off the potassium carbonate and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: N-Ethylation of Desoxy-veratramine via Reductive Amination
-
Materials:
-
Desoxy-veratramine
-
Acetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve desoxy-veratramine (1 equivalent) in dichloromethane.
-
Add acetaldehyde (1.5 equivalents). A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Ethylation Methods
| Parameter | Direct Alkylation | Reductive Amination |
| Ethyl Source | Ethyl halide (e.g., EtI, EtBr) | Acetaldehyde |
| Activating Reagent | Base (e.g., K₂CO₃, NaHCO₃) | Acid catalyst (optional) |
| Reducing Agent | Not applicable | STAB, NaBH₃CN, H₂/Pd-C |
| Typical Solvent | Acetonitrile, DMF | Dichloromethane, 1,2-Dichloroethane |
| Reaction Temperature | Room temp. to 60 °C | Room temperature |
| Key Side Reaction | Overalkylation (Quaternary salt) | Formation of alcohol byproduct |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | Increase temperature, use a more reactive ethylating agent, or switch to reductive amination. |
| Product loss during purification | Optimize chromatography conditions; consider crystallization. | |
| Overalkylation | Excess ethylating agent | Use stoichiometric amounts of ethylating agent; monitor reaction closely. |
| Prolonged reaction time | Stop the reaction as soon as the starting material is consumed. | |
| Impure Product | Co-elution of byproducts | Optimize reaction to minimize side products; explore different purification techniques. |
| Residual base | Perform an aqueous workup. |
Visualizations
Caption: Experimental Workflow for Direct N-Alkylation.
Caption: Experimental Workflow for Reductive Amination.
Caption: Troubleshooting Logic for Low Yield.
Technical Support Center: N-Ethyl-desoxy-veratramine In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with N-Ethyl-desoxy-veratramine in in-vitro settings.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with the hydrophobic compound this compound in aqueous cell culture media.
Q1: My this compound is precipitating out of solution when I add it to my cell culture medium. How can I prevent this?
A1: Precipitation is a common issue with hydrophobic compounds like this compound. The key is to first dissolve the compound in a suitable organic solvent to create a concentrated stock solution before diluting it into your aqueous cell culture medium.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating stock solutions of hydrophobic compounds for cell culture. Ethanol can also be used. For the related compound cyclopamine, solubility is reported to be approximately 10 mg/mL in ethanol and 2 mg/mL in dimethyl formamide (DMF).[1]
-
Solvent Concentration: It is critical to keep the final concentration of the organic solvent in your cell culture medium as low as possible to avoid cytotoxicity. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best practice to keep it at or below 0.1% if possible.[2][3][4] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
-
Dilution Technique: When preparing your working solution, add the stock solution to the cell culture medium dropwise while gently vortexing or swirling the medium. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
Q2: What is the maximum concentration of DMSO I can safely use in my cell culture experiments?
A2: The tolerance to DMSO can vary between cell lines, with primary cells often being more sensitive.[2]
| Solvent | Recommended Final Concentration | Notes |
| DMSO | ≤ 0.1% (v/v) | Optimal for minimizing effects on cell viability and gene expression.[4] |
| 0.1% - 0.5% (v/v) | Generally well-tolerated by many cell lines.[2][3] | |
| > 0.5% - 1% (v/v) | May cause toxic effects in some cell lines; requires validation.[4] | |
| > 1% (v/v) | High risk of cytotoxicity.[4] |
Q3: I am still observing precipitation even after using DMSO. What are my other options?
A3: If standard solvent-based approaches are failing, consider using a solubilizing agent or an alternative formulation strategy.
-
Pluronic® F-68: This is a non-ionic, FDA-approved surfactant that can be used to create micellar formulations of hydrophobic drugs, enhancing their solubility in aqueous solutions.[5][6] It has been shown to be effective in increasing the solubility of poorly water-soluble agents.[5]
-
Co-solvent Systems: In some cases, a combination of solvents may be more effective. For instance, a small amount of a co-solvent like polyethylene glycol (PEG) 400 or glycerol could be explored, though toxicity must be carefully evaluated.[7]
Q4: How should I prepare my this compound stock solution?
A4: Proper preparation of a high-concentration stock solution is crucial for successful in-vitro experiments.
-
Weighing: Carefully weigh out the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of high-purity, sterile-filtered DMSO (or another suitable solvent) to achieve a high-concentration stock (e.g., 10 mM).
-
Dissolution: Ensure complete dissolution by vortexing. Gentle warming in a water bath (e.g., to 37°C) or sonication can aid in dissolving the compound.[8]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Experimental Protocols
This section provides a detailed methodology for the solubilization and application of this compound in a typical in-vitro cell-based assay.
Protocol: Solubilization of this compound for In Vitro Assays
-
Objective: To prepare a working solution of this compound in cell culture medium with minimal precipitation and solvent-induced toxicity.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile-filtered
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the volume of DMSO required to dissolve a known weight of this compound to a final concentration of 10 mM. (Molecular Weight of this compound: 405.68 g/mol )
-
In a sterile microcentrifuge tube, add the calculated volume of DMSO to the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. If necessary, sonicate for short bursts or warm briefly at 37°C.
-
Store this stock solution in aliquots at -20°C.
-
-
Prepare Intermediate Dilutions (if necessary):
-
For lower final concentrations, it may be necessary to perform a serial dilution of the 10 mM stock solution in DMSO.
-
-
Prepare the Final Working Solution:
-
Warm the complete cell culture medium to 37°C.
-
To prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed cell culture medium.
-
Crucially, add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid dispersal.
-
Visually inspect the solution for any signs of precipitation.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO to the same volume of cell culture medium used for the test compound (e.g., 1 µL of DMSO in 999 µL of medium for a 1:1000 dilution, resulting in a 0.1% DMSO concentration).
-
-
-
Application to Cells:
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Visualizations
Experimental Workflow: Solubilization of this compound
Caption: Workflow for preparing this compound solutions for in-vitro experiments.
Potential Signaling Pathways of this compound
Given its structural similarity to veratramine, this compound may inhibit the Hedgehog and PI3K/Akt/mTOR signaling pathways.
Hedgehog Signaling Pathway Inhibition
Caption: Potential inhibition of the Hedgehog signaling pathway by this compound.
PI3K/Akt/mTOR Signaling Pathway Inhibition
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. Cyclopamine - LKT Labs [lktlabs.com]
Technical Support Center: N-Ethyl-desoxy-veratramine Stability and Degradation
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating analytical method and why is it crucial for studying N-Ethyl-desoxy-veratramine?
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the drug substance in the presence of its degradation products, process impurities, and excipients.[1] For this compound, a robust SIM is essential to ensure that the measured decrease in its concentration over time is accurate and not masked by co-eluting degradants. This is a fundamental requirement for determining the shelf-life and storage conditions of the molecule.[2]
Q2: What are forced degradation studies and what is their purpose in the stability assessment of this compound?
Forced degradation, or stress testing, involves subjecting a drug substance like this compound to conditions more severe than accelerated stability testing.[2] These conditions typically include acid and base hydrolysis, oxidation, heat, and photolysis.[2][3] The primary goals of these studies are to:
-
Identify likely degradation products.[2]
-
Demonstrate the specificity of the stability-indicating analytical method by proving it can separate the parent drug from its degradants.[1][2]
-
Facilitate the development of more stable formulations.[1]
Q3: What are the typical stress conditions for forced degradation studies?
While specific conditions should be tailored to the molecule, general guidelines for starting forced degradation studies are as follows:
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60-80°C) | To investigate susceptibility to degradation in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at room or elevated temperature | To investigate susceptibility to degradation in alkaline environments. |
| Oxidation | 3-30% H₂O₂ at room temperature | To assess sensitivity to oxidative stress. |
| Thermal Degradation | Dry heat (e.g., 80-100°C) or in solution | To evaluate the effect of high temperatures on stability. |
| Photolytic Degradation | Exposure to UV and visible light (e.g., ICH Q1B options) | To determine light sensitivity.[4] |
This table provides starting points; conditions should be adjusted to achieve 5-20% degradation of the active pharmaceutical ingredient (API) for meaningful results.[3]
Q4: What analytical techniques are most suitable for analyzing the stability of this compound?
High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase mode, is the most common and powerful technique for stability-indicating assays due to its high sensitivity and resolving power.[5][6] Coupling HPLC with a UV detector is standard for quantification. For the identification of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable as they provide structural information about the degradants.[1]
Troubleshooting Guides
Problem 1: No degradation is observed under initial forced degradation conditions.
-
Possible Cause: The stress conditions are too mild for this compound, or the molecule is inherently very stable.
-
Troubleshooting Steps:
-
Increase Stress Severity: Incrementally increase the temperature, concentration of the stress agent (e.g., acid, base, oxidant), or duration of exposure.
-
Exceed Accelerated Conditions: Ensure that the stress applied exceeds the conditions of the accelerated stability protocol. If no degradation is seen after a significant stress, the molecule can be considered stable under those conditions.[7]
-
Confirm Analytical Method Suitability: Verify that your analytical method is capable of detecting small changes. Check the detector wavelength to ensure it is appropriate for both the parent compound and potential degradants.
-
Problem 2: Complete (100%) degradation of this compound is observed.
-
Possible Cause: The stress conditions are too harsh, leading to the rapid formation of secondary and tertiary degradation products, which may not be relevant to real-world storage.
-
Troubleshooting Steps:
-
Reduce Stress Severity: Decrease the temperature, concentration of the stress agent, or exposure time. The goal is to achieve a target degradation of 5-20%.[3]
-
Time-Point Sampling: For rapid reactions (e.g., some hydrolyses), take samples at multiple early time points to better understand the degradation pathway and distinguish primary from secondary degradants.[1]
-
Problem 3: Poor chromatographic resolution between this compound and its degradation peaks.
-
Possible Cause: The HPLC method is not optimized to be stability-indicating.
-
Troubleshooting Steps:
-
Modify Mobile Phase: Adjust the organic modifier (e.g., acetonitrile, methanol) ratio, change the pH of the aqueous phase, or try a different buffer.
-
Change Stationary Phase: Select a column with a different chemistry (e.g., C18, C8, Phenyl-Hexyl) to alter the selectivity of the separation.
-
Optimize Gradient: If using a gradient elution, adjust the slope and duration to better separate closely eluting peaks.
-
Use Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity and confirm that the main drug peak is not co-eluting with any degradants.
-
Experimental Protocols
Protocol 1: General Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 80°C. Withdraw samples at 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C. Withdraw samples at 1, 2, 4, and 8 hours. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light. Withdraw samples at 2, 8, and 24 hours.
-
Thermal Degradation: Place the solid drug substance in a hot air oven at 100°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4] A control sample should be kept in the dark.
-
Analysis: Dilute all stressed samples to a suitable concentration (e.g., 100 µg/mL) and analyze by a suitable stability-indicating HPLC method.
Protocol 2: Example Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 268 nm
-
Injection Volume: 10 µL
Data Presentation
Table 1: Example Summary of Forced Degradation Results for this compound
| Stress Condition | Duration (hrs) | % Assay of this compound | Number of Degradants | Peak Area (%) of Major Degradant |
| Control | 24 | 99.8 | 0 | - |
| 0.1 M HCl, 80°C | 24 | 85.2 | 2 | 10.5 (RRT 0.85) |
| 0.1 M NaOH, 60°C | 8 | 90.1 | 1 | 7.8 (RRT 1.15) |
| 3% H₂O₂, RT | 24 | 92.5 | 3 | 4.1 (RRT 0.92) |
| Heat (Solid), 100°C | 48 | 99.5 | 0 | - |
| Photolysis (ICH) | - | 96.3 | 1 | 2.9 (RRT 1.30) |
| RRT = Relative Retention Time |
Visualizations
Caption: Workflow for developing and validating a stability-indicating method.
Caption: Potential degradation pathways based on chemical structure.
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. fda.gov [fda.gov]
- 5. How to Develop Stability Indicating HPLC Methods [rsc.org]
- 6. How to Develop Stability Indicating HPLC Methods [rsc.org]
- 7. biopharminternational.com [biopharminternational.com]
Optimizing dosage for in vivo studies with N-Ethyl-desoxy-veratramine
Technical Support Center: N-Ethyl-desoxy-veratramine In Vivo Studies
Disclaimer: The following information pertains to veratramine . Currently, there is no publicly available scientific literature on "this compound." As this is likely a derivative of veratramine, the provided data on veratramine may serve as a preliminary reference. However, researchers should exercise caution, as the ethyl and desoxy modifications can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. It is strongly recommended to conduct independent dose-finding and toxicity studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for veratramine?
Veratramine exhibits a multi-faceted mechanism of action. It is recognized as an inhibitor of the Hedgehog signaling pathway, which is crucial in embryonic development and can be aberrantly activated in some cancers.[1][2][3] Additionally, it functions as a sodium channel antagonist and demonstrates agonist activity at serotonin (5-HT) receptors, specifically acting on presynaptic 5-HT neurons.[4][5] These actions contribute to its observed anti-tumor and anti-hypertensive properties.[4][6][7][8]
Q2: What are the known toxic effects of veratramine in vivo?
Veratramine is a toxic compound with a narrow therapeutic index. In vivo studies have reported several adverse effects:
-
Neurotoxicity: Administration in mice has been shown to induce generalized tremors, myoclonus, hindlimb abduction, backward gait, and a Straub tail, which are indicative of serotonergic hyperfunction.[4] It has also been shown to cause dose-dependent DNA damage in the cerebellum and cerebral cortex of mice.[4][9][10]
-
Cardiovascular Effects: Veratramine can cause bradycardia (slowing of the heart rate) and periodic rhythm in the sinoatrial node.[4]
-
Lethality: The median lethal dose (LD50) for veratramine administered intragastrically in mice is 15.9 mg/kg.[4][7]
-
Teratogenicity: Veratrum alkaloids, including veratramine, are known teratogens.[2][11][12]
Q3: Are there known gender differences in the pharmacokinetics of veratramine?
Yes, significant gender-dependent differences in the pharmacokinetics of veratramine have been observed in rats. Following oral administration, the absolute bioavailability of veratramine was substantially higher in male rats (22.5%) compared to female rats (0.9%).[6] The half-life and mean residence time of veratramine were also approximately two-fold longer in male rats.[6] This suggests that male rats have a slower elimination of the compound from systemic circulation.[6] These differences in absorption and elimination rates are important considerations for study design and dose selection.[11][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High mortality or severe adverse events at initial doses. | The starting dose is too high, potentially due to the unknown potency of the N-Ethyl-desoxy derivative. | Immediately cease administration and re-evaluate the starting dose. It is crucial to begin with a very low dose and perform a thorough dose-escalation study to determine the maximum tolerated dose (MTD). |
| Inconsistent or unexpected results between male and female subjects. | Gender-specific differences in metabolism and clearance, as observed with veratramine. | Analyze data separately for each sex. Consider conducting preliminary pharmacokinetic studies in both male and female animals to understand any potential differences for this compound. |
| No observable effect at the administered dose. | The dose is below the therapeutic threshold. The compound may have poor bioavailability. | Increase the dose in a stepwise manner, carefully monitoring for any signs of toxicity. Consider formulation strategies to improve solubility and absorption if poor bioavailability is suspected. |
| Signs of neurotoxicity (tremors, seizures, abnormal movement). | The dose is approaching or has exceeded the neurotoxic threshold. | Reduce the dose immediately. Carefully observe the animals and record all instances of adverse neurological signs. |
Quantitative Data Summary
Table 1: In Vivo Dosage of Veratramine in Animal Models
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Kunming mice | 0.56 to 2.24 mg/kg | Intragastric | Neurotoxic effects | [4] |
| Spontaneously Hypertensive Rats | 1.0 to 4.0 mg/kg | Intragastric | Hypotensive effect | [8] |
| Rats | 50 µg/kg | Intravenous | Pharmacokinetic study | [6][8] |
| Rats | 20 mg/kg | Oral (gavage) | Pharmacokinetic study | [6][8] |
| Rats | 3 mg/kg | Oral | Metabolism study | [9] |
Table 2: Pharmacokinetic Parameters of Veratramine in Rats (Oral Administration, 20 mg/kg)
| Parameter | Male Rats | Female Rats | Reference |
| Cmax (ng/mL) | 51.1 | 4.33 | [6] |
| AUC₀₋∞ (min*µg/mL) | 53.5 | 2.74 | [6] |
| t₁/₂ (min) | ~2x longer than females | - | [6] |
| Absolute Bioavailability | 22.5% | 0.9% | [6] |
Table 3: Toxicological Data for Veratramine
| Parameter | Value | Animal Model | Route of Administration | Reference |
| LD50 | 15.9 mg/kg | Kunming mice | Intragastric | [4][7] |
Experimental Protocols
1. Oral Administration in Rats (Gavage)
This protocol is adapted from a pharmacokinetic study of veratramine.[6][8]
-
Preparation of Dosing Solution:
-
For a study administering an alcohol extract of Radix Veratri, the extract was ground into a uniform suspension in 0.05% sodium carboxymethyl cellulose.[14]
-
For pure veratramine, the compound should be dissolved or suspended in a suitable vehicle (e.g., corn oil, 0.5% methylcellulose). The concentration should be calculated to deliver the desired dose in a volume of 10 mL/kg.[14]
-
-
Animal Handling:
-
Fast the rats overnight prior to dosing, ensuring free access to water.
-
-
Administration:
-
Administer the dosing solution via oral gavage using a suitable gavage needle. The volume should be accurately measured based on the animal's body weight.
-
-
Post-Administration Monitoring:
-
Observe the animals closely for any signs of toxicity or adverse effects, especially within the first few hours after dosing.
-
For pharmacokinetic studies, blood samples are collected at predetermined time points.[13]
-
2. Intravenous Administration in Rats
This protocol is based on a pharmacokinetic study of veratramine.[6][8]
-
Preparation of Dosing Solution:
-
Dissolve veratramine in a sterile, isotonic vehicle suitable for intravenous injection (e.g., saline, PBS). The final concentration should be calculated to deliver the desired dose in a small, injectable volume.
-
-
Animal Preparation:
-
Anesthetize the rat according to an approved institutional protocol.
-
Surgically expose the jugular vein for cannulation or use a tail vein for direct injection.
-
-
Administration:
-
Administer the dosing solution slowly via the jugular vein at a constant rate.
-
-
Post-Administration Monitoring:
-
Monitor the animal's vital signs during and after administration.
-
Collect blood samples at specified time points for pharmacokinetic analysis.
-
Visualizations
Caption: Veratramine's Inhibition of the Hedgehog Signaling Pathway.
References
- 1. Veratramine - LKT Labs [lktlabs.com]
- 2. agscientific.com [agscientific.com]
- 3. Veratramine Inhibits Human Non-Small Cell Lung Cancer Cell Growth by Inhibiting the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gender-Dependent Pharmacokinetics of Veratramine in Rats: In Vivo and In Vitro Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Veratramine | CAS:60-70-8 | Manufacturer ChemFaces [chemfaces.com]
- 9. Metabolism Study of Veratramine Associated with Neurotoxicity by Using HPLC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. scienceopen.com [scienceopen.com]
- 12. Hikers poisoned: Veratrum steroidal alkaloid toxicity following ingestion of foraged Veratrum parviflorum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of Veratramine and Jervine from Alcohol Extracts of Radix Veratri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of Veratramine and Jervine from Alcohol Extracts of Radix Veratri - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of Synthesized N-Ethyl-desoxy-veratramine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized N-Ethyl-desoxy-veratramine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in steroidal alkaloid synthesis may include:
-
Unreacted starting materials: Incomplete conversion of the starting veratramine or the ethylating agent.
-
Over-ethylated byproducts: Formation of quaternary ammonium salts if the reaction is not carefully controlled.
-
Stereoisomers: The synthesis may produce diastereomers or epimers that are difficult to separate.[1]
-
Reagent-derived impurities: Residual catalysts, bases, or solvents used in the reaction.
-
Degradation products: The steroidal backbone can be sensitive to harsh reaction conditions, leading to decomposition.
Q2: Which analytical techniques are best suited to assess the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are powerful techniques for separating and quantifying impurities.[2]
-
Mass Spectrometry (MS): Coupled with HPLC or UPLC (LC-MS), it helps in identifying impurities by their mass-to-charge ratio.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify residual solvents and other impurities.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method for monitoring reaction progress and assessing the complexity of the product mixture.[3][4]
Q3: What is the most effective general strategy for purifying crude this compound?
A3: A multi-step approach is often necessary. A typical workflow would involve an initial extraction to remove bulk impurities, followed by chromatographic separation, and finally, recrystallization to obtain a highly pure solid.[3][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low recovery after acid-base extraction | The pH of the aqueous layer was not sufficiently acidic to fully protonate the alkaloid, or not sufficiently basic to deprotonate it for extraction into the organic phase. | Optimize the pH at each step using a pH meter. For extraction of the protonated amine, a pH of 2-3 is typically used. For neutralization, a pH of 9-10 is often required.[5][6] |
| The organic solvent used for extraction is not optimal. | Screen different water-immiscible organic solvents such as dichloromethane, chloroform, or ethyl acetate for better partition coefficients.[6] | |
| Co-elution of impurities during column chromatography | The polarity of the eluent system is not suitable for separating the target compound from impurities. | Perform a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. Use TLC to identify an optimal solvent system that provides good separation between the product and impurities before scaling up to column chromatography.[5] |
| The stationary phase (e.g., silica gel, alumina) is not appropriate. | Consider using a different stationary phase. For basic compounds like alkaloids, alumina or deactivated silica gel can sometimes give better results. | |
| Product oils out during recrystallization | The chosen solvent is too good a solvent for the compound, or the solution is supersaturated. | Use a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Consider a two-solvent system where the compound is soluble in one and insoluble in the other.[7] |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation. | |
| Persistent baseline impurities in HPLC | Impurities may be carried over from the synthesis or introduced during workup. | Wash the crude product with a solvent in which the impurities are soluble but the product is not. Consider a preliminary purification step like a plug of silica gel before preparative HPLC. |
Data on Purification Techniques for Steroidal Alkaloids
The following table summarizes typical purity levels that can be achieved for steroidal alkaloids using various purification techniques. The actual purity will depend on the specific compound and the nature of the impurities.
| Purification Technique | Typical Purity Achieved | Advantages | Disadvantages |
| Acid-Base Extraction | 70-90% | Removes non-basic impurities, scalable.[6] | May not remove closely related basic impurities. |
| Column Chromatography | 90-98% | High resolving power for complex mixtures.[3][5] | Can be time-consuming and require large volumes of solvent. |
| Recrystallization | >99% | Excellent for removing small amounts of impurities, yields highly pure crystalline solid.[7][8] | Requires a suitable solvent system, can have lower yields. |
| Preparative HPLC | >99.5% | Highest resolution, suitable for separating isomers.[3][4] | Expensive, limited sample capacity. |
Experimental Protocols
General Acid-Base Extraction Protocol
This protocol is designed to separate the basic this compound from neutral and acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction: Extract the organic layer with 1M hydrochloric acid (HCl). The basic this compound will be protonated and move to the aqueous layer. Repeat the extraction 2-3 times.
-
Combine Aqueous Layers: Combine all the acidic aqueous layers.
-
Wash: Wash the combined aqueous layer with the organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) until the pH is approximately 9-10. The this compound will precipitate as the free base.
-
Organic Extraction: Extract the basified aqueous layer with DCM or another suitable organic solvent. Repeat the extraction 3-4 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified this compound.
Column Chromatography Protocol
This protocol is for the purification of this compound using silica gel chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of appropriate polarity, determined by prior TLC analysis. A common starting point for steroidal alkaloids is a mixture of a non-polar solvent (like hexane or cyclohexane) and a more polar solvent (like ethyl acetate or acetone), often with a small amount of a basic modifier (like triethylamine or ammonia) to prevent tailing of the amine on the acidic silica gel.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization Protocol
This protocol is for the final purification of this compound to obtain a high-purity crystalline solid.
-
Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but very soluble when hot. Common solvents for recrystallization include ethanol, acetone, ethyl acetate, or mixtures such as hexane/ethyl acetate.[7]
-
Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the hot solvent until it completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Further Cooling: Place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting a suitable purification strategy.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Analysis of steroidal alkaloids and saponins in Solanaceae plant extracts using UPLC-qTOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatographic procedures for the isolation of plant steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Alkaloid Purification - Lifeasible [lifeasible.com]
Technical Support Center: Analysis of N-Ethyl-desoxy-veratramine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Ethyl-desoxy-veratramine. The focus is on identifying and mitigating matrix effects during quantitative analysis, a common challenge that can impact accuracy, precision, and sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a steroidal alkaloid with the chemical formula C29H43N.[1][2] It is a derivative of veratramine, an alkaloid found in plants of the Veratrum genus.[3][4] Due to its complex structure, it may be susceptible to various interactions within biological matrices during analysis.
Q2: What are matrix effects and why are they a concern in the analysis of this compound?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous or exogenous compounds in the sample matrix.[5][6] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of this compound.[7][8] Biological samples like plasma, serum, and tissue homogenates are complex matrices containing numerous components such as salts, lipids, proteins, and metabolites that can interfere with the analysis.[9][10]
Q3: How can I determine if my analysis is affected by matrix effects?
Two common methods to assess matrix effects are the post-column infusion technique and the post-extraction spike method.[6][11]
-
Post-Column Infusion: A constant flow of this compound solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any dip or rise in the baseline signal at the retention time of the analyte indicates the presence of ion suppression or enhancement.[7]
-
Post-Extraction Spike: The response of this compound in a neat solution is compared to its response when spiked into an extracted blank matrix. A significant difference between the two responses indicates the presence of matrix effects.
Troubleshooting Guide
This guide addresses common issues encountered during the quantitative analysis of this compound, with a focus on matrix effects.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | - Sub-optimal chromatographic conditions. - Interaction with active sites on the column or in the LC system. | - Optimize mobile phase composition (e.g., pH, organic modifier). - Use a column with a different stationary phase. - Employ an acidic mobile phase to ensure the basic this compound is in its protonated form.[12] |
| Inconsistent or Irreproducible Results | - Significant and variable matrix effects between samples. - Inconsistent sample preparation. | - Implement a more rigorous sample clean-up procedure (see below). - Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability.[7] - Ensure consistent sample handling and extraction procedures. |
| Low Analyte Response (Ion Suppression) | - Co-elution with interfering matrix components (e.g., phospholipids).[10][13] - High concentrations of salts or other non-volatile components in the sample. | - Improve sample preparation to remove interferences (e.g., LLE, SPE).[9] - Optimize chromatographic separation to resolve the analyte from interfering peaks.[5] - Dilute the sample if sensitivity allows.[11] |
| High Analyte Response (Ion Enhancement) | - Co-eluting compounds that improve the ionization efficiency of this compound. | - While less common, the solutions are similar to ion suppression: improve sample clean-up and chromatographic separation. |
Experimental Protocols
Sample Preparation Strategies to Mitigate Matrix Effects
Effective sample preparation is crucial for minimizing matrix effects.[9][12] The choice of method depends on the sample matrix, the required sensitivity, and the properties of this compound.
| Method | Protocol | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 1. To 100 µL of plasma, add 300 µL of cold acetonitrile. 2. Vortex for 1 minute. 3. Centrifuge at 10,000 x g for 10 minutes. 4. Transfer the supernatant for analysis. | - Simple, fast, and inexpensive. | - Less effective at removing phospholipids and other interferences, often leading to significant matrix effects.[8] |
| Liquid-Liquid Extraction (LLE) | 1. To 100 µL of plasma, add a suitable internal standard. 2. Adjust pH to >10 with a basic buffer (since this compound is basic). 3. Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether). 4. Vortex for 5 minutes. 5. Centrifuge at 5,000 x g for 5 minutes. 6. Transfer the organic layer and evaporate to dryness. 7. Reconstitute in mobile phase. | - Cleaner extracts than PPT.[9] | - More time-consuming and requires solvent handling. |
| Solid-Phase Extraction (SPE) | 1. Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange sorbent). 2. Load the pre-treated sample. 3. Wash the cartridge to remove interferences. 4. Elute this compound with an appropriate solvent. 5. Evaporate and reconstitute. | - Provides the cleanest extracts, significantly reducing matrix effects.[13] | - Can be more expensive and requires method development. |
Quantitative Data Summary: Comparison of Sample Preparation Techniques
The following table summarizes hypothetical data on the recovery and matrix effect for this compound using different sample preparation methods in human plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (PPT) | 95 | 65 (Suppression) | 15 |
| Liquid-Liquid Extraction (LLE) | 85 | 88 (Slight Suppression) | 8 |
| Solid-Phase Extraction (SPE) | 92 | 98 (Minimal Effect) | 4 |
Matrix Effect (%) is calculated as: (Peak area in post-extraction spike / Peak area in neat solution) x 100. A value < 100% indicates suppression, and > 100% indicates enhancement.
Visualizations
Workflow for Troubleshooting Matrix Effects```dot
Caption: A typical bioanalytical workflow for this compound.
References
- 1. This compound | C29H43N | CID 580147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. Veratramine - Wikipedia [en.wikipedia.org]
- 4. Veratramine | C27H39NO2 | CID 6070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. chromatographytoday.com [chromatographytoday.com]
Preventing degradation of N-Ethyl-desoxy-veratramine in storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling N-Ethyl-desoxy-veratramine to minimize degradation. The information is based on the general characteristics of Veratrum alkaloids and related steroidal compounds, as specific stability data for this compound is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the behavior of other steroidal alkaloids, the primary factors contributing to the degradation of this compound are likely exposure to light, elevated temperatures, and inappropriate pH conditions in solution. Long-term storage without proper conditions can also lead to a decrease in purity.
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be stored in a tightly sealed, light-resistant container at a controlled low temperature, preferably at -20°C. For short-term storage, refrigeration at 2-8°C is acceptable. The storage area should be dry and protected from humidity.
Q3: How should I prepare and store solutions of this compound?
A3: It is recommended to prepare solutions fresh for each experiment. If storage is necessary, solutions should be prepared in a suitable, high-purity solvent and stored in tightly sealed, light-resistant vials at -20°C or lower. The choice of solvent can impact stability, and it is advisable to perform a small-scale stability test in the intended solvent if long-term solution storage is unavoidable.
Q4: Are there any known degradation products of this compound?
A4: Specific degradation products of this compound are not well-documented in scientific literature. However, potential degradation pathways for steroidal alkaloids include hydrolysis, oxidation, and photolytic reactions. Degradation may involve modifications to the steroid backbone or the ethyl-piperidine moiety.
Q5: How can I assess the purity and detect degradation of my this compound sample?
A5: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. A stability-indicating HPLC method, which is capable of separating the intact drug from its degradation products, should be developed and validated. Quantitative NMR (qNMR) can also be a powerful tool for purity assessment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in an experiment. | Degradation of this compound due to improper storage or handling. | 1. Verify the storage conditions of both the solid compound and any prepared solutions. 2. Prepare a fresh solution from a new stock of the compound. 3. Assess the purity of the stored material using a suitable analytical method (e.g., HPLC). |
| Appearance of unexpected peaks in HPLC chromatogram. | Formation of degradation products. | 1. Review the storage and handling procedures for any deviations from the recommended guidelines. 2. Consider potential sources of contamination in the solvent or experimental setup. 3. If possible, use mass spectrometry (LC-MS) to identify the unknown peaks. |
| Inconsistent experimental results over time. | Gradual degradation of the this compound stock. | 1. Implement a routine purity assessment of the stored compound. 2. Aliquot the solid compound upon receipt to minimize freeze-thaw cycles and exposure to atmospheric conditions. 3. Re-evaluate the long-term storage conditions. |
Experimental Protocols
Protocol 1: General Procedure for Handling and Solution Preparation
-
Receiving and Initial Storage: Upon receipt, immediately store the solid this compound in a light-resistant, airtight container at -20°C.
-
Aliquoting: To avoid repeated opening of the main stock container, it is advisable to weigh out and aliquot the compound into smaller, single-use vials under an inert atmosphere (e.g., argon or nitrogen) if possible.
-
Solution Preparation:
-
Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of the compound using a calibrated analytical balance.
-
Dissolve the compound in a pre-determined, high-purity solvent suitable for your experimental needs (e.g., ethanol, DMSO).
-
Use volumetric flasks for accurate concentration preparation.
-
If not for immediate use, store the solution in a tightly capped, light-resistant vial at -20°C.
-
Protocol 2: Stability-Indicating HPLC Method Development (General Approach)
Veratrum alkaloids have been successfully analyzed using reverse-phase HPLC. A general starting point for method development is provided below. This method will require optimization for your specific instrumentation and degradation products.
| Parameter | Recommendation |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a wavelength determined by the UV spectrum of this compound, or Mass Spectrometry for higher specificity. |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Method Validation: The stability-indicating nature of the method should be confirmed by performing forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) and demonstrating that the degradation product peaks are well-resolved from the main this compound peak.
Visualizations
Caption: Recommended workflow for the storage and handling of this compound.
Caption: Troubleshooting logic for investigating inconsistent experimental results.
Design of experiments (DoE) for N-Ethyl-desoxy-veratramine research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Ethyl-desoxy-veratramine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound?
A1: While direct studies on this compound are limited, its structural similarity to veratramine and cyclopamine suggests it likely functions as an inhibitor of the Hedgehog (Hh) signaling pathway.[1][2][3] The primary target of such inhibitors is often the Smoothened (SMO) receptor, a key component of the Hh pathway.[1][2][4] Veratramine itself has been shown to suppress cancer cell growth by inhibiting the Hh signaling pathway.[5][6] Therefore, it is hypothesized that this compound may also exert its effects by modulating SMO activity.
Q2: I am observing high variability in my experimental results. What could be the cause?
A2: High variability can stem from several factors. One common issue is the solubility and stability of the compound. Ensure that this compound is fully dissolved in a suitable solvent, such as DMSO, before preparing your working concentrations. It is also crucial to perform a vehicle control (solvent only) to account for any effects of the solvent on the cells. Additionally, inconsistencies in cell seeding density, passage number, and incubation times can contribute to variability. We recommend creating a standardized experimental workflow to minimize these variations.
Q3: How can I determine the optimal concentration of this compound for my experiments?
A3: A dose-response experiment is essential to determine the optimal concentration. We recommend starting with a broad range of concentrations (e.g., from nanomolar to micromolar) to establish a dose-response curve. A common starting point for related compounds like veratramine has been in the micromolar range for observing effects on cancer cell lines.[5] Key readouts for this experiment could include cell viability (using an MTT or CCK-8 assay), or a reporter assay for Hh pathway activity (e.g., Gli-luciferase reporter assay).
Q4: My cells are showing signs of toxicity even at low concentrations of this compound. What should I do?
A4: First, verify the purity of your this compound stock. Impurities can sometimes lead to unexpected toxicity. If the compound is pure, consider reducing the treatment duration. It is also possible that your cell line is particularly sensitive to this compound. You may need to use a lower concentration range or a different cell line. Performing a time-course experiment can help determine the onset of toxicity and allow you to select an appropriate endpoint before significant cell death occurs.
Q5: How can I confirm that this compound is specifically inhibiting the Hedgehog pathway in my model?
A5: To confirm specificity, you can perform several experiments. One approach is to use a cell line with a constitutively active Hh pathway (e.g., due to mutations in PTCH1 or SMO) and assess whether this compound can inhibit downstream signaling. Another method is to rescue the inhibitory effect by adding a downstream activator of the pathway, such as a Smoothened agonist (SAG). Additionally, examining the expression levels of Hh target genes, such as GLI1 and PTCH1, via RT-qPCR or Western blotting can provide strong evidence for on-target activity.
Troubleshooting Guides
Problem 1: Inconsistent results in Hedgehog pathway reporter assays.
-
Possible Cause 1: Cell line instability.
-
Solution: Ensure you are using a stable clone of the reporter cell line (e.g., Shh-LIGHT2 cells). Regularly perform quality control checks, such as testing the response to a known Hh pathway agonist (e.g., SAG) and antagonist (e.g., cyclopamine). Use cells within a consistent and low passage number range.
-
-
Possible Cause 2: Compound precipitation.
-
Solution: Visually inspect your treatment media for any signs of precipitation, especially at higher concentrations. If precipitation is observed, consider using a lower concentration range or a different solvent system. It can be beneficial to prepare fresh dilutions from a stock solution for each experiment.
-
-
Possible Cause 3: Variability in transfection efficiency (for transient reporter assays).
-
Solution: If you are co-transfecting a Gli-responsive reporter plasmid, be sure to include a control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency. Optimize your transfection protocol to achieve consistent and high efficiency.
-
Problem 2: Difficulty in interpreting cell viability assay results.
-
Possible Cause 1: Cytostatic vs. cytotoxic effects.
-
Solution: A standard endpoint viability assay (like MTT) may not distinguish between a reduction in cell proliferation (cytostatic effect) and direct cell killing (cytotoxic effect). Consider performing a cell cycle analysis by flow cytometry to determine if the compound induces cell cycle arrest. To confirm cytotoxicity, you can use an assay that measures membrane integrity, such as a lactate dehydrogenase (LDH) release assay.
-
-
Possible Cause 2: Assay interference.
-
Solution: Some compounds can interfere with the chemistry of viability assays. For example, a compound that has a similar color to the formazan product in an MTT assay can lead to inaccurate readings. Run a control with the compound in cell-free media to check for any direct interaction with the assay reagents.
-
Experimental Protocols
Protocol 1: Determination of IC50 using a CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest (e.g., A549, PANC-1)
-
Complete growth medium
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare a serial dilution of this compound in complete growth medium. A common starting range is from 100 µM down to 1 nM. Also, prepare a vehicle control (DMSO in medium at the same final concentration as the highest compound concentration).
-
Remove the medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a semi-log graph and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Gli-Luciferase Reporter Assay for Hedgehog Pathway Activity
This protocol measures the activity of the Hedgehog pathway by quantifying the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.
Materials:
-
Shh-LIGHT2 cells (or a similar reporter cell line)
-
This compound
-
Smoothened Agonist (SAG)
-
Complete growth medium
-
96-well white, clear-bottom plates
-
Luciferase assay system (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Seed Shh-LIGHT2 cells in a 96-well plate at a density of 20,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Prepare dilutions of this compound in serum-free medium.
-
Prepare a solution of SAG in serum-free medium at a concentration known to induce a robust luciferase signal (e.g., 100 nM).
-
Aspirate the medium from the cells and add 50 µL of the this compound dilutions.
-
Immediately add 50 µL of the SAG solution to all wells except for the negative control (which should receive 50 µL of serum-free medium).
-
Include a positive control (SAG only) and a vehicle control.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Perform the luciferase assay according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the data to the positive control (SAG only) and plot the percentage of inhibition versus the concentration of this compound.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-small cell lung cancer | 15.2 |
| PANC-1 | Pancreatic cancer | 8.7 |
| T98G | Glioblastoma | 22.5 |
| PC-3 | Prostate cancer | 12.1 |
Table 2: Hypothetical Inhibition of Hedgehog Pathway Activity by this compound
| Concentration (µM) | % Inhibition of SAG-induced Luciferase Activity |
| 0.1 | 5.3 |
| 1 | 25.8 |
| 10 | 78.2 |
| 50 | 95.1 |
Visualizations
Caption: Proposed mechanism of action for this compound in the Hedgehog signaling pathway.
Caption: General experimental workflow for testing the effects of this compound.
Caption: A logical approach to troubleshooting common experimental issues.
References
- 1. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of Hedgehog pathway inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Veratramine Inhibits Human Non-Small Cell Lung Cancer Cell Growth by Inhibiting the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Veratramine Inhibits Human Non-Small Cell Lung Cancer Cell Growth by Inhibiting the Hedgehog Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of analytical methods for N-Ethyl-desoxy-veratramine detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of N-Ethyl-desoxy-veratramine. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the detection of this compound and related steroidal alkaloids?
A1: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the most prevalent and sensitive method for the analysis of veratrum alkaloids.[1][2] HPLC with UV or Evaporative Light Scattering Detection (ELSD) is also used, but it may offer less sensitivity and specificity compared to MS.[3][4]
Q2: What are the expected mass-to-charge ratios (m/z) for this compound in mass spectrometry?
A2: While specific experimental data for this compound is limited, based on its chemical structure (C29H43N), the expected protonated molecule [M+H]+ would have a calculated m/z of approximately 406.35. Fragmentation patterns would likely involve characteristic losses from the steroidal backbone and the ethyl-piperidine moiety. For the related compound veratramine, a protonated ion at m/z 410 is observed, with fragment ions at m/z 392 (loss of H2O) and 295 (loss of the piperidine ring).[5]
Q3: What type of HPLC column is recommended for the separation of this compound?
A3: A reversed-phase C18 or C8 column is typically recommended for the separation of steroidal alkaloids like veratramine.[3][4] These columns provide good retention and separation of these relatively nonpolar compounds.
Q4: How can I improve the peak shape for this compound in my chromatogram?
A4: Poor peak shape, such as tailing, can be caused by secondary interactions with the stationary phase or issues with the mobile phase. To improve peak shape, consider adding a small amount of a modifier like triethylamine or trifluoroacetic acid to the mobile phase to reduce silanol interactions.[3][4] Ensure your sample is dissolved in a solvent compatible with the mobile phase.
Q5: What are matrix effects and how can they impact my LC-MS analysis?
A5: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[6][7] This can lead to either ion suppression or enhancement, affecting the accuracy and precision of quantification.[6][7] Matrix effects are a common challenge in the analysis of complex samples like plant extracts or biological fluids.[8][9]
Troubleshooting Guides
HPLC & LC-MS Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Peak or Low Signal Intensity | - Improper sample preparation leading to analyte loss.- Incorrect injection volume.- Mass spectrometer source is dirty or not optimized.- Incorrect mobile phase composition.- Column degradation. | - Review and optimize the sample extraction and cleanup procedure.- Verify injector settings and sample concentration.- Clean and tune the mass spectrometer source.- Prepare fresh mobile phase and verify the composition.- Replace the HPLC column. |
| Poor Peak Shape (Tailing or Fronting) | - Column overload.- Secondary interactions with the stationary phase.- Incompatible sample solvent with the mobile phase.- Column contamination or degradation. | - Dilute the sample and reinject.- Add a modifier (e.g., 0.1% formic acid or triethylamine) to the mobile phase.[3][4]- Dissolve the sample in the initial mobile phase.- Flush the column with a strong solvent or replace it. |
| Retention Time Shifts | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Air bubbles in the pump.- Column aging. | - Prepare fresh mobile phase accurately.- Use a column oven to maintain a stable temperature.- Degas the mobile phase and prime the pump.- Equilibrate the column thoroughly before analysis. |
| High Backpressure | - Clogged column frit or tubing.- Particulate matter from the sample.- Mobile phase precipitation. | - Reverse flush the column (if recommended by the manufacturer).- Filter all samples and mobile phases before use.- Ensure mobile phase components are fully miscible. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector flow cell.- Air bubbles in the system.- Leaks in the HPLC system. | - Use high-purity solvents and prepare fresh mobile phase.- Degas the mobile phase and purge the system.- Inspect all fittings for leaks. |
Experimental Protocols
Protocol 1: Sample Preparation - Solid Phase Extraction (SPE) from Plant Material
-
Homogenization: Homogenize 1 gram of dried, powdered plant material in 10 mL of methanol.
-
Extraction: Sonicate the mixture for 30 minutes, then centrifuge at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the filtered extract onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.
-
Elution: Elute the this compound with 5 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase.
Protocol 2: HPLC-MS/MS Analysis
-
HPLC System: A standard HPLC system with a binary pump and autosampler.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A representative gradient is shown in the table below.
-
Flow Rate: 0.8 mL/min.[3]
-
Column Temperature: 35°C.[3]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 406.4 | 114.1 | 25 |
| 406.4 | 295.2 | 20 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for common HPLC issues.
Caption: General analytical pathway for compound detection.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Veratrum alkaloid contents in three Veratrum species by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of vetatramine in Veratrum nigrum by HPLC-ELSD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. nebiolab.com [nebiolab.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
N-Ethyl-desoxy-veratramine vs. Veratramine: A Comparative Analysis for Researchers
A detailed examination of the steroidal alkaloid veratramine and its derivative, N-Ethyl-desoxy-veratramine, reveals a landscape of extensive research for the former and a significant lack of public data for the latter. This guide provides a comprehensive comparison based on available information, highlighting the known biological activities of veratramine and the inferred properties of this compound, alongside relevant experimental methodologies and pathway visualizations.
Chemical and Physical Properties
Veratramine is a naturally occurring steroidal alkaloid found in plants of the Veratrum genus.[1] Its derivative, this compound, is a synthetic compound whose existence is confirmed in chemical databases, though it is not well-characterized in peer-reviewed literature. The primary structural differences are the substitution of the amine proton with an ethyl group and the removal of both hydroxyl groups.
| Property | Veratramine | This compound |
| Molecular Formula | C27H39NO2 | C29H43N |
| Molar Mass | 409.61 g/mol | 405.66 g/mol |
| CAS Number | 60-70-8 | 1005111-80-7 |
| Chemical Structure | A C-nor-D-homo steroid skeleton with hydroxyl groups at positions C3 and C23. | A C-nor-D-homo steroid skeleton with an N-ethyl substitution on the piperidine ring and removal of the C3 and C23 hydroxyl groups. |
Biological Activity and Mechanism of Action: A Data Imbalance
Veratramine has been the subject of numerous studies, revealing a range of biological activities. A key mechanism of action is the inhibition of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and oncogenesis.[1][2] Veratramine is known to act as an antagonist of the Smoothened (SMO) receptor, a central component of the Hh pathway.[2] This inhibition has prompted investigations into its potential as an anticancer agent.[1][2]
Beyond its effects on Hh signaling, veratramine exhibits neuromodulatory and antihypertensive properties.[1] In spontaneously hypertensive rats, oral administration of veratramine has been shown to decrease blood pressure.[1]
This compound , in stark contrast, has no publicly available experimental data detailing its biological activity or mechanism of action. Inferences can be drawn from a 1959 study on N-alkyl derivatives of veratramine, which reported that N-ethylation of veratramine resulted in a compound with a much-attenuated pharmacological effect of the type characteristic of the parent compound. However, this study did not investigate a "desoxy-" derivative, and the removal of the hydroxyl groups could significantly alter the compound's properties, including its solubility, membrane permeability, and receptor binding affinity.
Quantitative Data Summary
Due to the absence of data for this compound, a direct quantitative comparison is not possible. The following table summarizes key quantitative findings for veratramine.
| Biological Activity | Assay | Organism/Cell Line | Result |
| Antihypertensive Effect | In vivo | Spontaneously Hypertensive Rats | Oral administration significantly decreased blood pressure. |
| Hedgehog Pathway Inhibition | In vitro | Not specified | Inhibits the hedgehog signaling pathway.[1] |
| Pharmacokinetics | LC-MS/MS | Sprague-Dawley Rats | Lower limit of quantification in plasma: 0.745 ng/mL.[2] |
| Good linear relationship in the concentration range of 0.0745–18.2 ng/mL.[2] |
Experimental Protocols
Pharmacokinetic Analysis of Veratramine in Rat Plasma by LC-MS/MS[2]
-
Animal Model: Male and female Sprague-Dawley rats.
-
Sample Collection: Blood samples are collected at various time points following oral administration of a Radix Veratri alcohol extract containing veratramine.
-
Sample Preparation: Plasma is separated by centrifugation. Proteins are precipitated from the plasma samples.
-
Instrumentation: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is used for analysis.
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 10 mM ammonium acetate (pH adjusted to 8.8 with ammonia water).
-
Column: A suitable C18 column.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple reaction monitoring (MRM).
-
Quantitative Ion Pair for Veratramine: 410.1 → 295.1 m/z.
-
-
Quantification: A standard curve is generated using known concentrations of veratramine to quantify the amount in the plasma samples.
Visualizations
Hedgehog Signaling Pathway Inhibition by Veratramine
Caption: Veratramine inhibits the Hedgehog signaling pathway by antagonizing the SMO receptor.
Hypothetical Experimental Workflow for Comparative Analysis
Caption: Proposed workflow for the comparative biological evaluation of veratramine and this compound.
Conclusion
The comparative analysis between veratramine and this compound is currently constrained by a significant information gap. While veratramine is a well-documented natural product with established antihypertensive and Hedgehog signaling inhibitory activities, this compound remains a largely uncharacterized synthetic derivative. The structural modifications—N-ethylation and deoxygenation—are likely to alter its physicochemical and pharmacological properties. However, without empirical data, any predictions regarding its efficacy and mechanism of action are purely speculative. This highlights a clear need for further research to isolate or synthesize and subsequently characterize this compound to enable a direct and meaningful comparison with its parent compound, veratramine. Such studies would be invaluable for understanding the structure-activity relationships of this class of steroidal alkaloids and for the potential development of new therapeutic agents.
References
A Comparative Analysis of Hedgehog Pathway Inhibitors: Cyclopamine and its Analogue Veratramine
A detailed examination of the biological activities of two prominent steroidal alkaloids, N-Ethyl-desoxy-veratramine and cyclopamine, reveals a significant disparity in available research. While cyclopamine is a well-characterized inhibitor of the Hedgehog (Hh) signaling pathway, data on the biological activity of this compound is scarce. This guide, therefore, presents a comparative analysis between cyclopamine and the closely related, parent compound, veratramine, for which scientific data is available. Both cyclopamine and veratramine are naturally occurring steroidal alkaloids isolated from plants of the Veratrum genus and are known to antagonize the Hedgehog signaling pathway, a critical regulator of embryonic development and a therapeutic target in several cancers.
Mechanism of Action: Targeting the Smoothened Receptor
Cyclopamine is a potent and specific inhibitor of the Hedgehog signaling pathway, exerting its effect through direct binding to the seven-transmembrane protein Smoothened (Smo).[1][2] In the canonical Hh pathway, the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to its receptor Patched (Ptch) alleviates the inhibition of Smo by Ptch. This allows Smo to transduce the signal downstream, ultimately leading to the activation of Gli transcription factors and the expression of target genes. Cyclopamine's interaction with Smo prevents this conformational change, effectively blocking the signaling cascade.[1]
Veratramine, which differs from cyclopamine in the structure of its E-ring, also inhibits the Hedgehog pathway.[2][3] While its precise binding site on Smo has been less extensively studied than that of cyclopamine, it is understood to interfere with the pathway's activation.[4] However, some studies suggest that the opening of the E-ring, as seen in veratramine, results in a significantly weaker inhibitory activity compared to cyclopamine in certain biological assays.[5]
Potency and Efficacy: A Quantitative Comparison
| Compound | Assay System | IC50 / EC50 | Reference |
| Cyclopamine | Hedgehog Cell Assay | 46 nM | [6] |
| Shh-Light II Cells (Gli-luciferase reporter) | ~100-200 nM | [7] | |
| Human Breast Cancer Cells (MCF-7) | ~5 µM (antiproliferative) | [4] | |
| Human Breast Cancer Cells (MDA-MB-231) | ~10 µM (antiproliferative) | [4] | |
| Veratramine | Shh-Light II Cells (Gli-luciferase reporter) | Inhibition observed, but less potent than cyclopamine | [8] |
| Non-Small Cell Lung Cancer Cells | Significant growth inhibition | [4] |
Experimental Protocols
Hedgehog Signaling Inhibition Assay (Luciferase Reporter Assay)
A common method to quantify the inhibition of the Hedgehog pathway is through a luciferase reporter assay. This typically involves using a cell line, such as the Shh-Light II cells (derived from NIH/3T3 cells), which are stably transfected with a Gli-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase construct for normalization.
Protocol:
-
Cell Seeding: Plate Shh-Light II cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with varying concentrations of the test compounds (e.g., cyclopamine or veratramine) or a vehicle control.
-
Pathway Activation: After a short pre-incubation with the compounds, stimulate the Hedgehog pathway by adding a Smoothened agonist (e.g., SAG) or conditioned media containing a Hedgehog ligand (e.g., Shh-N).
-
Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
To assess the anti-proliferative effects of the compounds on cancer cells, a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 or MDA-MB-231) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell proliferation.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. agscientific.com [agscientific.com]
- 2. Veratramine – A Sonic Hedgehog Gene Pathway Antagonist – Aphios [aphios.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Veratramine Inhibits Human Non-Small Cell Lung Cancer Cell Growth by Inhibiting the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chm.bris.ac.uk [chm.bris.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
N-Ethyl-desoxy-veratramine: A Comparative Analysis of its Putative Mechanism of Action in the Context of Hedgehog Signaling Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative mechanism of action of N-Ethyl-desoxy-veratramine, a derivative of the steroidal alkaloid veratramine. Due to the limited direct research on this compound, this guide draws comparisons with its parent compound and established inhibitors of the Hedgehog (Hh) signaling pathway. The objective is to offer a framework for validating its mechanism and to contextualize its potential therapeutic applications.
The Hedgehog signaling pathway is a critical regulator of embryonic development and its aberrant activation in adult tissues is implicated in the pathogenesis of several cancers, including basal cell carcinoma and medulloblastoma.[1][2][3] This has led to the development of targeted inhibitors, providing a benchmark against which new compounds can be evaluated.
Comparison of Mechanistic Profiles
The primary molecular target of most clinically approved Hedgehog pathway inhibitors is the transmembrane protein Smoothened (SMO).[4][5][6] In contrast, preliminary evidence on veratramine, the parent compound of this compound, suggests a different mechanism of action, potentially involving the PI3K/Akt/mTOR pathway.[7]
| Compound | Primary Target | Mechanism of Action | Pathway Targeted |
| Vismodegib | Smoothened (SMO) | Binds to and inhibits SMO, preventing the activation of downstream GLI transcription factors.[4][6][8] | Hedgehog Signaling |
| Sonidegib | Smoothened (SMO) | Acts as an antagonist to SMO, disrupting Hedgehog pathway signal transduction.[5][9][10] | Hedgehog Signaling |
| Cyclopamine | Smoothened (SMO) | A naturally occurring steroidal alkaloid that directly binds to and inhibits SMO.[11][12][13][14] | Hedgehog Signaling |
| Veratramine (putative for this compound) | PI3K/Akt/mTOR pathway components | Suppresses cell proliferation and induces apoptosis by modulating the PI3K/Akt/mTOR and Mdm2/p53/p21 signaling pathways.[7] | PI3K/Akt/mTOR Signaling |
Quantitative Comparison of Hedgehog Pathway Inhibitors
The potency of Hedgehog pathway inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in relevant cell-based assays. While specific data for this compound is not available, the following table provides representative data for established SMO inhibitors.
| Compound | Assay System | IC50 | Reference |
| Vismodegib | Shh-LIGHT2 cells | ~3 nM | [15] |
| Sonidegib | Reporter gene assays | < 10 nM | [16] |
| Cyclopamine | Shh-LIGHT2 cells | ~20-50 nM | [17] |
Signaling Pathway Diagrams
To visually represent the mechanisms of action, the following diagrams illustrate the canonical Hedgehog signaling pathway, the proposed pathway for veratramine, and a generalized experimental workflow for mechanism of action validation.
Caption: Canonical Hedgehog Signaling Pathway and points of inhibition.
Caption: Putative Mechanism of Action for Veratramine.
Caption: Experimental Workflow for Mechanism of Action Validation.
Detailed Experimental Protocols
To validate the mechanism of action of this compound, a series of experiments targeting different levels of the Hedgehog signaling pathway are recommended.
SMO Binding Assay
Objective: To determine if this compound directly binds to the SMO receptor.
Methodology: A competitive radioligand binding assay is a standard method.
-
Cell Line: HEK293 cells transiently or stably overexpressing human SMO.
-
Radioligand: [³H]-cyclopamine or another suitable SMO-binding radioligand.
-
Procedure:
-
Prepare cell membranes from SMO-expressing cells.
-
Incubate a fixed concentration of the radioligand with increasing concentrations of unlabeled this compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Determine the IC50 value, which represents the concentration of this compound that displaces 50% of the specific binding of the radioligand.
-
GLI-Luciferase Reporter Assay
Objective: To measure the functional inhibition of the Hedgehog signaling pathway downstream of SMO.
Methodology: Utilize a cell line engineered to express luciferase under the control of a GLI-responsive promoter.
-
Cell Line: Shh-LIGHT2 cells (NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control).
-
Procedure:
-
Plate Shh-LIGHT2 cells and allow them to adhere.
-
Stimulate the cells with a Hedgehog agonist (e.g., recombinant Shh protein or a small molecule agonist like SAG) in the presence of varying concentrations of this compound.
-
After an appropriate incubation period (e.g., 24-48 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.
-
Calculate the IC50 value for the inhibition of Hedgehog pathway activation.
-
Gene Expression Analysis of Hh Target Genes
Objective: To confirm the downstream effects of Hedgehog pathway inhibition on endogenous target gene expression.
Methodology: Quantitative PCR (qPCR) and Western Blotting can be used to measure the mRNA and protein levels of Hh target genes.
-
Cell Line: A Hedgehog-responsive cell line (e.g., medulloblastoma cell lines like Daoy or Ptch1-/- mouse embryonic fibroblasts).
-
Procedure:
-
Treat cells with a Hedgehog agonist and varying concentrations of this compound.
-
For qPCR: After treatment, isolate total RNA, reverse transcribe to cDNA, and perform qPCR using primers specific for Hh target genes (e.g., GLI1, PTCH1) and a housekeeping gene for normalization.
-
For Western Blotting: Lyse the treated cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for GLI1 and PTCH1 proteins. Use an antibody for a loading control (e.g., β-actin or GAPDH) for normalization.
-
Quantify the changes in gene and protein expression relative to untreated and agonist-treated controls.
-
Conclusion
While direct evidence for the mechanism of action of this compound is currently lacking, this guide provides a comparative framework based on its parent compound, veratramine, and established Hedgehog pathway inhibitors. The outlined experimental protocols offer a clear path for elucidating its precise molecular target and downstream effects. Should this compound be found to inhibit the Hedgehog pathway, its distinct chemical structure compared to existing SMO antagonists could be advantageous in overcoming potential resistance mechanisms. Conversely, if it is confirmed to act via the PI3K/Akt/mTOR pathway, it would represent a different therapeutic strategy for cancers with dysregulated growth signaling. Rigorous experimental validation is crucial to determine its true mechanism and therapeutic potential.
References
- 1. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Vismodegib - Wikipedia [en.wikipedia.org]
- 5. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer effects of veratramine via the phosphatidylinositol-3-kinase/serine-threonine kinase/mechanistic target of rapamycin and its downstream signaling pathways in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Vismodegib? [synapse.patsnap.com]
- 9. What is the mechanism of Sonidegib Phosphate? [synapse.patsnap.com]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. Cyclopamine – A Sonic Hedgehog gene pathway antagonist – Aphios [aphios.com]
- 12. Cyclopamine | Hedgehog Signaling Inhibitors: R&D Systems [rndsystems.com]
- 13. Cyclopamine | Hedgehog Signaling | Tocris Bioscience [tocris.com]
- 14. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Inhibition of hedgehog/Gli signaling by botanicals: a review of compounds with potential hedgehog pathway inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of N-Ethyl-desoxy-veratramine and Other Steroidal Alkaloids: A Guide to Cross-Reactivity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of N-Ethyl-desoxy-veratramine in the context of other steroidal alkaloids, with a focus on their potential cross-reactivity. Due to a lack of publicly available quantitative binding data for this compound, this document serves as a framework for assessing its activity by comparing it to structurally related compounds known to interact with the Smoothened (SMO) receptor within the Hedgehog (Hh) signaling pathway. Detailed experimental protocols are provided to enable researchers to generate the necessary data for a direct comparison.
Introduction to Steroidal Alkaloids and the Hedgehog Signaling Pathway
Steroidal alkaloids are a diverse class of naturally occurring compounds characterized by a steroid-like backbone incorporating a nitrogen atom.[1] Many of these compounds, particularly those of the jerveratrum and cevanine classes, have been identified as modulators of the Hedgehog (Hh) signaling pathway.[2][3] The Hh pathway is a critical signaling cascade in embryonic development and has been implicated in the progression of various cancers when aberrantly activated.[3]
A key protein in this pathway is the G protein-coupled receptor (GPCR)-like protein, Smoothened (SMO).[3] Under normal conditions, the Patched (PTCH) receptor inhibits SMO. The binding of a Hedgehog ligand to PTCH relieves this inhibition, allowing SMO to activate downstream signaling and ultimately the GLI family of transcription factors.[2] Certain steroidal alkaloids, such as cyclopamine, can directly bind to and inhibit SMO, thereby blocking the Hh pathway.[3] This makes SMO a significant target for both therapeutic drug development and for assessing the off-target effects of related compounds.
Comparative Data on Steroidal Alkaloid Activity
While direct quantitative data for this compound is not currently available in the scientific literature, the following table summarizes the activity of other relevant steroidal alkaloids that target the Hedgehog pathway. This information provides a baseline for understanding the potential activity of this compound. The primary mode of action for these compounds is the inhibition of the Smoothened (SMO) receptor.
| Compound | Steroidal Alkaloid Class | Target | Reported Activity | IC50 / EC50 | Reference |
| Cyclopamine | Jerveratrum | Smoothened (SMO) | Hedgehog Pathway Inhibitor | 20-100 nM (in neural plate explants) | |
| Jervine | Jerveratrum | Smoothened (SMO) | Hedgehog Pathway Inhibitor, Antifungal | Not specified | [3] |
| Veratramine | Jerveratrum | Smoothened (SMO) | Does not inhibit Hedgehog signaling | Not applicable | [2] |
| Isorubijervine | Cevanine | Smoothened (SMO) | Weak Hedgehog Pathway Inhibitor | Not specified | [2] |
| Muldamine | Jerveratrum | Smoothened (SMO) | Weak Hedgehog Pathway Inhibitor | Not specified | [2] |
Experimental Protocols for Determining Cross-Reactivity
To ascertain the cross-reactivity of this compound, standardized assays targeting the SMO receptor are recommended. Below are detailed protocols for a competitive radioligand binding assay and a Hedgehog signaling pathway reporter assay, which are gold-standard methods for quantifying the binding affinity and functional inhibition of compounds like steroidal alkaloids.
Experimental Protocol 1: Competitive Radioligand Binding Assay for Smoothened (SMO) Receptor
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the SMO receptor.
Materials:
-
HEK293 cells stably expressing human SMO receptor
-
[³H]-Cyclopamine (or another suitable radiolabeled SMO antagonist)
-
This compound and other steroidal alkaloids for comparison
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
Membrane Preparation: Culture HEK293-SMO cells and harvest. Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer or unlabeled competitor (this compound or other steroidal alkaloids at various concentrations).
-
50 µL of radioligand ([³H]-Cyclopamine) at a fixed concentration (typically at or below its Kd).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Protocol 2: Hedgehog Signaling Pathway Reporter Assay
This cell-based assay measures the functional inhibition of the Hh pathway by a test compound.
Materials:
-
Shh-LIGHT2 cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter)
-
DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Sonic Hedgehog (Shh) conditioned medium or a SMO agonist (e.g., SAG)
-
This compound and other steroidal alkaloids
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Plating: Seed Shh-LIGHT2 cells in a 96-well plate at a density of 2.5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with low-serum medium (e.g., 0.5% FBS) containing various concentrations of the test compounds (this compound or other steroidal alkaloids).
-
Pathway Activation: After a pre-incubation period of 1-2 hours with the test compounds, add Shh conditioned medium or a SMO agonist (e.g., SAG at a final concentration of 100 nM) to all wells except the negative control.
-
Incubation: Incubate the cells for 48 hours at 37°C in a CO₂ incubator.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value for the inhibition of the Hedgehog signaling pathway.
Visualizing Key Pathways and Workflows
To aid in the understanding of the underlying biological processes and experimental designs, the following diagrams have been generated.
Caption: The canonical Hedgehog signaling pathway.
Caption: Workflow for assessing steroidal alkaloid cross-reactivity.
References
Unraveling the Structure-Activity Relationship of N-Ethyl-desoxy-veratramine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Hedgehog Signaling Pathway: A Key Therapeutic Target
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis in adults. Aberrant activation of this pathway has been implicated in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and certain types of pancreatic and lung cancers. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to the transmembrane receptor Patched (PTCH1), which alleviates its inhibition of the G protein-coupled receptor-like protein Smoothened (SMO). Activated SMO then triggers a downstream signaling cascade culminating in the activation of GLI transcription factors, which regulate the expression of target genes involved in cell proliferation, survival, and differentiation.[1]
Due to its central role in tumorigenesis, the Hh pathway, and particularly the SMO receptor, has become a prime target for the development of anticancer drugs.
General Structure-Activity Relationship of Veratramine Derivatives
Veratramine and its derivatives belong to the C-nor-D-homo steroidal alkaloid family. Their inhibitory activity on the Hedgehog pathway is influenced by modifications at various positions of the steroidal skeleton. Key structural features that are known to play a role in the activity of veratramine-like compounds include:
-
The C-3 Position: The functional group at the C-3 position of the steroid nucleus is critical for activity.
-
The Nitrogen Atom: The basicity and substitution of the nitrogen atom in the piperidine ring significantly impact the inhibitory potency.
-
The Aromatic D-ring: The planarity and electronic properties of the D-ring contribute to the binding affinity with the SMO receptor.
While specific data on a series of N-alkyl-desoxy-veratramine derivatives is scarce, studies on related compounds suggest that the nature of the substituent on the nitrogen atom can modulate the inhibitory activity. The introduction of an ethyl group in N-Ethyl-desoxy-veratramine is expected to alter the molecule's lipophilicity, steric profile, and potentially its interaction with the binding pocket of the SMO receptor compared to the parent desoxy-veratramine or other N-substituted analogs.
Experimental Protocols
To assess the biological activity of this compound derivatives and establish a quantitative SAR, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of Hedgehog pathway inhibitors.
Shh-LIGHT2 Luciferase Reporter Assay
This cell-based assay is widely used to quantify the activity of the Hedgehog signaling pathway. It utilizes a cell line (e.g., NIH/3T3 or Shh-LIGHT2 cells) stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.
Protocol:
-
Cell Seeding: Plate Shh-LIGHT2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds (e.g., this compound derivatives) for a specified period (typically 24-48 hours). Include a positive control (e.g., a known SMO agonist like SAG) and a negative control (vehicle).
-
Cell Lysis: After incubation, lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The IC50 values, representing the concentration of the compound that inhibits 50% of the maximal response, can then be calculated by fitting the data to a dose-response curve.
Smoothened Binding Assay
This assay directly measures the affinity of a compound for the SMO receptor. It is often performed using cell membranes expressing SMO or purified SMO protein.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the SMO receptor.
-
Radioligand Binding: Incubate the membranes with a radiolabeled SMO ligand (e.g., [³H]-cyclopamine or a fluorescently labeled SMO antagonist) in the presence of varying concentrations of the test compounds.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki (inhibition constant) of the test compounds by analyzing the competition binding data using appropriate pharmacological models.
Visualizing Key Processes
To better understand the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Figure 1. Experimental workflow for the Shh-LIGHT2 luciferase reporter assay.
Figure 2. Simplified diagram of the Hedgehog signaling pathway and the inhibitory action of veratramine derivatives.
Conclusion and Future Directions
While this guide provides a framework for understanding the structure-activity relationship of this compound derivatives as Hedgehog pathway inhibitors, the lack of specific quantitative data for a comprehensive series of these compounds highlights a gap in the current scientific literature. Future research should focus on the systematic synthesis and biological evaluation of N-alkyl and N-aryl desoxy-veratramine analogs to establish a robust quantitative SAR. Such studies would be invaluable for the rational design of novel, potent, and selective SMO inhibitors with improved pharmacological properties for the treatment of Hedgehog pathway-dependent cancers. The detailed experimental protocols and conceptual diagrams presented here offer a solid foundation for researchers embarking on such investigations.
References
Comparative Efficacy of N-Ethyl-desoxy-veratramine and Other Analgesics: A Data-Driven Guide
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the analgesic properties of N-Ethyl-desoxy-veratramine. To date, no publicly available experimental data exists to support a direct comparison of its efficacy with other established analgesics. While research into the parent compound, veratramine, and other veratramine-type alkaloids has shown promising analgesic potential, the specific N-ethyl-desoxy derivative remains uncharacterized in this regard.
This guide, therefore, serves a dual purpose: to summarize the current knowledge on the analgesic effects of veratramine and its analogs as a foundational reference, and to outline the necessary experimental framework required to evaluate this compound's potential as a novel analgesic.
Veratramine and its Analogs: A Summary of Current Findings
Veratramine, a steroidal alkaloid found in plants of the Veratrum genus, has demonstrated notable anti-inflammatory and analgesic effects in preclinical studies.[1][2][3] Research suggests that veratramine may alleviate neuropathic pain by inhibiting the SIGMAR1-NMDAR pathway.[1][2][3] Furthermore, several new veratramine-type alkaloids isolated from Veratrum taliense have exhibited significant analgesic activity, with some compounds proving more potent than the conventional opioid analgesic, pethidine, in acetic acid-induced writhing models in mice.[4][5]
These findings underscore the potential of the veratramine scaffold for the development of new pain therapeutics. However, without specific studies on this compound, any assumptions about its efficacy would be purely speculative.
Essential Experimental Data for Comparative Efficacy Analysis
To ascertain the comparative efficacy of this compound, a rigorous set of preclinical studies is required. The following tables outline the key experimental data that would need to be collected, comparing it against standard analgesics such as morphine (an opioid), celecoxib (a non-steroidal anti-inflammatory drug - NSAID), and gabapentin (an anticonvulsant used for neuropathic pain).
Table 1: Comparative Analgesic Efficacy in Nociceptive Pain Models
| Compound | Animal Model | Test | ED50 (mg/kg) | Maximum Possible Effect (%) | Duration of Action (hours) |
| This compound | Mouse | Hot Plate | Data Needed | Data Needed | Data Needed |
| Morphine | Mouse | Hot Plate | Reference Value | Reference Value | Reference Value |
| This compound | Rat | Tail Flick | Data Needed | Data Needed | Data Needed |
| Morphine | Rat | Tail Flick | Reference Value | Reference Value | Reference Value |
| This compound | Mouse | Acetic Acid Writhing | Data Needed | Data Needed | Data Needed |
| Celecoxib | Mouse | Acetic Acid Writhing | Reference Value | Reference Value | Reference Value |
Table 2: Comparative Efficacy in a Neuropathic Pain Model
| Compound | Animal Model | Test | Reversal of Mechanical Allodynia (%) | Reversal of Thermal Hyperalgesia (%) |
| This compound | Rat (e.g., Chronic Constriction Injury) | Von Frey Filaments | Data Needed | Data Needed |
| Gabapentin | Rat (e.g., Chronic Constriction Injury) | Von Frey Filaments | Reference Value | Reference Value |
| Morphine | Rat (e.g., Chronic Constriction Injury) | Von Frey Filaments | Reference Value | Reference Value |
Experimental Protocols: A Methodological Framework
Detailed and standardized experimental protocols are crucial for generating reliable and comparable data. The following outlines the essential components of the methodologies that would be required.
Nociceptive Pain Models
-
Hot Plate Test: This method assesses the response to thermal pain. The latency of an animal to lick its paw or jump when placed on a heated surface is measured before and after drug administration.
-
Tail Flick Test: This test also measures the response to thermal pain. The time taken for an animal to "flick" its tail away from a radiant heat source is recorded.
-
Acetic Acid-Induced Writhing Test: This is a model of visceral pain. An intraperitoneal injection of acetic acid induces characteristic writhing movements, and the number of writhes is counted after administration of the test compound.
Neuropathic Pain Model
-
Chronic Constriction Injury (CCI) Model: This is a widely used model of neuropathic pain. The sciatic nerve of a rat is loosely ligated, leading to the development of mechanical allodynia and thermal hyperalgesia.
-
Assessment of Mechanical Allodynia: Von Frey filaments of varying stiffness are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.
-
Assessment of Thermal Hyperalgesia: A radiant heat source is applied to the plantar surface of the hind paw to measure the paw withdrawal latency.
Visualizing Potential Mechanisms and Workflows
To facilitate understanding of the potential mechanisms of action and the experimental processes, the following diagrams are provided as templates.
Caption: Hypothetical signaling pathway for this compound.
Caption: Standard experimental workflow for preclinical analgesic testing.
Conclusion and Future Directions
While the veratramine family of compounds presents a promising avenue for analgesic drug discovery, a comprehensive evaluation of this compound is contingent upon future research. The generation of robust, comparative experimental data as outlined in this guide is the critical next step in determining its potential therapeutic utility for pain management. Researchers in the field are encouraged to undertake these studies to elucidate the pharmacological profile of this novel compound.
References
Independent Validation of Published Veratramine Findings: A Comparative Guide
This guide summarizes the anti-cancer effects of veratramine, focusing on its impact on various cancer cell lines and its mechanism of action through the inhibition of key signaling pathways. Experimental data from multiple studies are presented for comparative analysis.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of veratramine on cell viability, apoptosis, and cell cycle progression in different human cancer cell lines.
Table 1: Veratramine IC50 Values in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 51.99 | [1] |
| NCI-H358 | Non-Small Cell Lung Cancer | 259.6 | [1] |
| H1299 | Non-Small Cell Lung Cancer | Not Specified | [1][2] |
| A172 | Glioblastoma | Dose-dependent reduction in viability | [3] |
| HS-683 | Glioblastoma | Dose-dependent reduction in viability | [3] |
| T98G | Glioblastoma | Dose-dependent reduction in viability | [3] |
| U-373-MG | Glioblastoma | Dose-dependent reduction in viability | [3] |
| 143B | Osteosarcoma | Dose-dependent reduction in proliferation | [4] |
| HOS | Osteosarcoma | Dose-dependent reduction in proliferation | [4] |
| HepG2 | Liver Cancer | Dose-dependent reduction in proliferation | [5] |
| PC3 | Prostate Cancer | Dose-dependent reduction in proliferation | [6] |
| DU145 | Prostate Cancer | Dose-dependent reduction in proliferation | [6] |
Table 2: Effects of Veratramine on Apoptosis and Cell Cycle
| Cell Line | Cancer Type | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| A549 | Non-Small Cell Lung Cancer | Increased | G0/G1 phase arrest | [1] |
| NCI-H358 | Non-Small Cell Lung Cancer | Increased | G2/M phase delay | [1] |
| NCI-H1299 | Non-Small Cell Lung Cancer | Increased | G2/M phase delay | [1] |
| Glioblastoma Cell Lines | Glioblastoma | Markedly induced | G0/G1 phase arrest | [3] |
| Osteosarcoma Cell Lines | Osteosarcoma | Induced | G0/G1 phase arrest | [4] |
| Prostate Cancer Cell Lines | Prostate Cancer | Not specified | G0/G1 phase arrest | [6] |
Signaling Pathways and Experimental Workflows
Veratramine has been shown to exert its anti-tumor effects primarily through the modulation of the Hedgehog (Hh) and PI3K/Akt/mTOR signaling pathways.
References
- 1. Veratramine Inhibits Human Non-Small Cell Lung Cancer Cell Growth by Inhibiting the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Veratramine Inhibits Human Non-Small Cell Lung Cancer Cell Growth by Inhibiting the Hedgehog Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer effects of veratramine via the phosphatidylinositol-3-kinase/serine-threonine kinase/mechanistic target of rapamycin and its downstream signaling pathways in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Veratramine: A potential candidate against osteosarcoma | EurekAlert! [eurekalert.org]
- 5. researchgate.net [researchgate.net]
- 6. Veratramine Inhibits the Cell Cycle Progression, Migration, and Invasion via ATM/ATR Pathway in Androgen-Independent Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking N-Ethyl-desoxy-veratramine: A Comparative Guide to Known Ion Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the ion channel blocking activity of N-Ethyl-desoxy-veratramine against established ion channel blockers. Due to a lack of direct comparative studies in publicly available literature, this document outlines the necessary experimental protocols and data presentation formats to enable a thorough and objective comparison. The information herein is based on the known activities of related veratrum alkaloids and standard methodologies in ion channel research.
Introduction to this compound and Ion Channel Modulation
This compound is a derivative of veratramine, a steroidal alkaloid known to interact with ion channels. Veratrum alkaloids, such as veratridine, have been shown to act on voltage-gated sodium channels, causing them to remain open longer than usual.[1][2][3] This modulation of ion channel function is a critical area of study in drug discovery, as it can lead to the development of new therapeutic agents for a variety of conditions, including cardiac arrhythmias, hypertension, and neurological disorders.[4][5][6][7]
This guide will focus on the comparative analysis of this compound against three major classes of ion channel blockers:
-
Sodium (Na+) Channel Blockers: These drugs are crucial in regulating neuronal and cardiac excitability.[8][9]
-
Potassium (K+) Channel Blockers: These agents play a significant role in the repolarization of cell membranes and are key targets in cardiovascular medicine.[5][10][11]
-
Calcium (Ca2+) Channel Blockers: These are widely used to treat hypertension and other cardiovascular conditions by affecting muscle contraction and heart rate.[6][7][12][13][14]
Experimental Protocols
The gold-standard technique for investigating the effect of compounds on ion channels is the patch-clamp assay .[15][16][17] This method allows for the recording of ionic currents through single or multiple ion channels in a cell membrane.
Whole-Cell Patch-Clamp Protocol
This protocol is used to measure the overall ion channel activity in a cell.
Materials:
-
Cell line expressing the target ion channel (e.g., HEK293 cells transfected with a specific sodium channel subtype like NaV1.5).
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).
-
Borosilicate glass capillaries for pulling micropipettes.
-
Pipette puller and microforge.
-
Extracellular (bath) solution (e.g., Artificial Cerebrospinal Fluid - ACSF containing in mM: 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose, pH 7.4).[16]
-
Intracellular (pipette) solution (e.g., for whole-cell recordings: 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 11 mM EGTA, pH 7.3).[16]
-
This compound and known ion channel blockers (e.g., Lidocaine for sodium channels, Amiodarone for potassium channels, Verapamil for calcium channels).
Procedure:
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.[18][19]
-
Cell Preparation: Plate the cells on coverslips and place them in the recording chamber on the microscope stage. Perfuse the chamber with the extracellular solution.
-
Giga-seal Formation: Approach a cell with the micropipette while applying positive pressure. Once the pipette touches the cell, release the pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.[15][16]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.[15][17]
-
Voltage Clamp and Data Recording: Clamp the membrane potential at a holding potential (e.g., -80 mV for sodium channels). Apply voltage steps to elicit ion channel currents. Record the currents before and after the application of this compound or a known blocker at various concentrations.
Data Analysis
-
IC50/EC50 Determination: Measure the peak current amplitude at each compound concentration. Plot the percentage of current inhibition (for blockers) or potentiation (for activators) against the logarithm of the compound concentration. Fit the data with a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
-
Voltage-Dependence of Activation and Inactivation: Analyze the effect of the compound on the voltage-dependence of channel activation and inactivation by fitting the current-voltage relationships to a Boltzmann function.
Data Presentation: Comparative Tables
To facilitate a clear comparison, all quantitative data should be summarized in tables. Below are template tables for presenting the benchmark data.
Table 1: Comparative Efficacy of this compound and Known Sodium Channel Blockers on NaV1.5 Channels
| Compound | IC50 (µM) | Hill Slope | Onset of Block (τ, s) | Use-Dependence (at 10 Hz) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Lidocaine | Reference Value | Reference Value | Reference Value | Reference Value |
| Flecainide | Reference Value | Reference Value | Reference Value | Reference Value |
| Quinidine | Reference Value | Reference Value | Reference Value | Reference Value |
Table 2: Comparative Efficacy of this compound and Known Potassium Channel Blockers on hERG (KV11.1) Channels
| Compound | IC50 (µM) | Hill Slope | Effect on Deactivation | Effect on Inactivation |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Amiodarone | Reference Value | Reference Value | Reference Value | Reference Value |
| Sotalol | Reference Value | Reference Value | Reference Value | Reference Value |
| Dofetilide | Reference Value | Reference Value | Reference Value | Reference Value |
Table 3: Comparative Efficacy of this compound and Known Calcium Channel Blockers on CaV1.2 Channels
| Compound | IC50 (µM) | Hill Slope | State-Dependence (Resting vs. Inactivated) | Effect on Heart Rate (in vitro) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Verapamil | Reference Value | Reference Value | Reference Value | Reference Value |
| Diltiazem | Reference Value | Reference Value | Reference Value | Reference Value |
| Nifedipine | Reference Value | Reference Value | Reference Value | Reference Value |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to this comparative study.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
Caption: Logical flow for the comparative analysis of ion channel blockers.
Conclusion
This guide provides a comprehensive framework for conducting a rigorous benchmark of this compound against known ion channel blockers. By following the detailed experimental protocols and utilizing the structured data presentation formats, researchers can generate the necessary data to objectively evaluate the compound's performance. The provided visualizations offer a clear understanding of the underlying mechanisms and experimental workflows. This systematic approach will enable a robust assessment of this compound's potential as a novel ion channel modulator.
References
- 1. Veratridine: A Janus-Faced Modulator of Voltage-Gated Sodium Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of veratridine and its derivatives on the Na-conducting channels in Helix neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alkaloids from Veratrum taliense Exert Cardiovascular Toxic Effects via Cardiac Sodium Channel Subtype 1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium channel openers and blockers in coronary artery disease. Comparison to betablockers and calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Existing and Newer Calcium Channel Blockers in the Treatment of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium channel blockers - Mayo Clinic [mayoclinic.org]
- 8. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 9. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 11. Potassium channel blocker | 1522 Publications | 28957 Citations | Top Authors | Related Topics [scispace.com]
- 12. derangedphysiology.com [derangedphysiology.com]
- 13. researchgate.net [researchgate.net]
- 14. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 16. Patch Clamp Protocol [labome.com]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes [jove.com]
- 19. One-channel Cell-attached Patch-clamp Recording [jove.com]
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-Ethyl-desoxy-veratramine and related Veratrum alkaloids, focusing on their performance as Hedgehog (Hh) signaling pathway inhibitors. The following sections detail available experimental data, outline key experimental protocols, and visualize critical pathways and workflows to inform future research and development.
While direct head-to-head studies on this compound are limited in publicly available literature, this guide leverages comparative data for its parent compound, veratramine, and the well-characterized Veratrum alkaloid, cyclopamine. These compounds serve as crucial benchmarks for understanding the potential efficacy and mechanism of action of novel derivatives like this compound.
Quantitative Comparison of Bioactivity
The inhibitory activity of Veratrum alkaloids on the Hedgehog signaling pathway is a key measure of their therapeutic potential. The following table summarizes the available quantitative data for veratramine and cyclopamine.
| Compound | Assay Type | Cell Line | Endpoint | IC50 / Activity | Reference |
| Veratramine | Hedgehog Pathway Inhibition | NIH/3T3 cells | - | Significant inhibition | [1] |
| Cytotoxicity | Bovine Embryos | Cleavage and Development | No significant inhibition at 12 µM | [2] | |
| Cyclopamine | Hedgehog Pathway Inhibition | Shh-Light II cells | Gli-luciferase activity | Reference compound (0.1 µM used for comparison) | [3] |
| Cytotoxicity | Bovine Embryos | Cleavage and Development | Inhibition at 12 µM | [2] |
It is important to note that fractions from Veratrum californicum extract, containing a mixture of alkaloids including veratrosine and cycloposine (glycosides of veratramine and cyclopamine, respectively), have shown more potent Hedgehog pathway inhibition than cyclopamine alone at a concentration of 0.1 µM.[3] This suggests potential synergistic effects or the presence of other highly active, uncharacterized alkaloids.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key assays used in the evaluation of Veratrum alkaloids.
Hedgehog Pathway Inhibition Assay (Shh-Light II Reporter Assay)
This assay is a cornerstone for quantifying the inhibition of the Hedgehog signaling pathway.
Objective: To measure the ability of a compound to inhibit the transcriptional activity of the Gli family of transcription factors, which are the downstream effectors of the Hh pathway.
Methodology:
-
Cell Culture: Shh-Light II cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control, are cultured under standard conditions.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of the test compounds (e.g., this compound, veratramine, cyclopamine). A positive control for pathway activation, such as a Smoothened (Smo) agonist (e.g., SAG), is typically added.
-
Incubation: The cells are incubated with the compounds for a period sufficient to allow for changes in reporter gene expression (typically 24-48 hours).
-
Lysis and Luciferase Measurement: The cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. The normalized values are then used to determine the dose-dependent inhibition and to calculate the IC50 value of the compound.
Smoothened Binding Assay (BODIPY-Cyclopamine Competition Assay)
This assay directly measures the binding of compounds to Smoothened, the primary target of cyclopamine and its derivatives within the Hh pathway.
Objective: To determine if a test compound can compete with a fluorescently labeled ligand (BODIPY-cyclopamine) for binding to the Smoothened receptor.
Methodology:
-
Cell Culture: HEK293 cells are transiently or stably transfected with a plasmid encoding for the Smoothened receptor.
-
Compound and Ligand Addition: The cells are incubated with a fixed concentration of BODIPY-cyclopamine and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Washing: Unbound ligands are removed by washing the cells.
-
Fluorescence Measurement: The amount of BODIPY-cyclopamine bound to the cells is quantified using a fluorescence plate reader or high-content imaging system.
-
Data Analysis: A competition binding curve is generated by plotting the fluorescence intensity against the concentration of the test compound. The IC50 value, representing the concentration of the test compound that displaces 50% of the bound BODIPY-cyclopamine, is then calculated.
Signaling Pathway and Mechanism of Action
The Hedgehog signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in various cancers. Veratrum alkaloids primarily exert their inhibitory effect by targeting the G protein-coupled receptor, Smoothened (Smo).
In the absence of the Hedgehog ligand, the Patched (PTCH1) receptor inhibits Smoothened (SMO), leading to the phosphorylation and degradation of the GLI family of transcription factors. Upon binding of the Hedgehog ligand to PTCH1, this inhibition is relieved, allowing SMO to become active and initiate a signaling cascade that results in the activation of GLI proteins. These active GLI proteins then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival. Veratrum alkaloids, including veratramine and cyclopamine, directly bind to and inhibit SMO, thereby blocking the downstream signaling cascade even in the presence of Hedgehog ligand. This mechanism underlies their potential as anti-cancer agents.
Conclusion
References
Assessing the Specificity of N-Ethyl-desoxy-veratramine's Biological Effects: A Comparative Guide for Researchers
Introduction
N-Ethyl-desoxy-veratramine is a steroidal alkaloid belonging to the veratrum family of compounds.[1][2] Its parent compound, veratramine, is a known inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation.[3][4] Aberrant activation of the Hh pathway is implicated in the development of several cancers, including basal cell carcinoma and medulloblastoma, making it a key target for therapeutic intervention.[5][6] this compound, as a derivative of veratramine, is hypothesized to act similarly by targeting the Smoothened (SMO) receptor, a central component of the Hh pathway.[7][8]
This guide provides a comparative assessment of the anticipated biological effects of this compound, placing it in context with its parent compound and established SMO inhibitors. We present key experimental protocols for determining its potency and specificity, along with comparative data from well-characterized alternatives.
Mechanism of Action: The Hedgehog Signaling Pathway
The canonical Hedgehog signaling pathway is tightly regulated. In the "off" state, the transmembrane receptor Patched (PTCH1) inhibits the activity of the G protein-coupled receptor, Smoothened (SMO).[9][10] This allows for the phosphorylation and subsequent degradation of the GLI family of transcription factors. In the "on" state, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to PTCH1 alleviates its inhibition of SMO.[11] SMO then translocates to the primary cilium, initiating a signaling cascade that leads to the activation of GLI transcription factors, which then enter the nucleus and activate target gene expression.[6][9]
SMO inhibitors like veratramine and cyclopamine function by directly binding to the SMO receptor, preventing its activation even in the presence of Hh ligands, thus keeping the pathway in the "off" state.[12][13]
Caption: The Hedgehog signaling pathway in its OFF, ON, and Inhibited states.
Comparative Analysis of SMO Inhibitors
To assess the potential efficacy of this compound, it is essential to compare it against well-studied SMO inhibitors. The following table summarizes key performance metrics. Since specific data for this compound is not publicly available, values for its parent compound, veratramine, are used as a proxy.
| Compound | Class | Potency (IC50) | Target | FDA Approved | Key Characteristics |
| Veratramine | Natural Steroidal Alkaloid | ~2.5 µM (Hh pathway inhibition) | SMO | No | Parent compound for this compound; known teratogen.[2][3] |
| Cyclopamine | Natural Steroidal Alkaloid | ~25-45 nM (SMO binding) | SMO | No | First identified SMO inhibitor; poor oral bioavailability.[9][14] |
| Vismodegib (GDC-0449) | Synthetic Small Molecule | ~3 nM (SMO binding) | SMO | Yes | First-in-class approved SMO inhibitor for basal cell carcinoma.[15][16] |
| Sonidegib (LDE225) | Synthetic Small Molecule | ~1.3-2.5 nM (SMO binding) | SMO | Yes | Approved for locally advanced basal cell carcinoma.[11][17] |
Note: IC50 values can vary based on the specific assay conditions.
Experimental Protocols for Specificity Assessment
Determining the specificity of a novel compound like this compound requires a multi-faceted approach. Below are detailed protocols for key experiments.
GLI-Luciferase Reporter Assay
This assay quantitatively measures the activity of the Hh pathway by detecting the transcriptional activity of GLI.[18]
-
Objective: To determine the functional potency (IC50) of this compound in inhibiting Hh pathway signaling.
-
Cell Line: NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.[19]
-
Protocol:
-
Cell Plating: Seed the reporter cells in a 96-well plate and allow them to reach confluence.[20]
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or control inhibitors (e.g., vismodegib) for 2 hours.
-
Pathway Activation: Stimulate the cells with a Hh pathway agonist, such as Sonic Hedgehog (Shh) conditioned media or a small molecule SMO agonist (e.g., SAG), for 30-48 hours.[20][21]
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.[22]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency. Plot the normalized data against the inhibitor concentration to determine the IC50 value.
-
Competitive SMO Binding Assay
This assay determines if the compound directly binds to the SMO receptor and measures its binding affinity (Ki).
-
Objective: To confirm direct binding to SMO and quantify the binding affinity of this compound.
-
Methodology: A common approach is a whole-cell competition assay using a fluorescently labeled or radiolabeled competitor that binds to SMO, such as BODIPY-cyclopamine or ³H-cyclopamine.[13][23][24]
-
Protocol:
-
Cell Preparation: Use cells overexpressing the human SMO receptor (e.g., HEK293-SMO).
-
Competition Reaction: Incubate the cells with a fixed concentration of the labeled competitor and varying concentrations of the unlabeled test compound (this compound).
-
Detection: After incubation, wash the cells to remove unbound ligand. Measure the remaining signal (fluorescence or radioactivity).
-
Data Analysis: The signal will decrease as the test compound displaces the labeled competitor. Plot the signal against the concentration of the test compound to calculate the Ki, representing its binding affinity.
-
Caption: Workflow for assessing the specificity of a novel SMO inhibitor.
Off-Target Liability Screening
To ensure the compound's effects are specific to the Hh pathway, it must be screened against a broad panel of other biological targets.
-
Objective: To identify potential off-target interactions that could lead to undesired side effects.
-
Methodology: Submit the compound to a contract research organization (CRO) for screening against a safety panel, which typically includes a wide range of receptors, ion channels, enzymes, and transporters.[25][26]
-
Protocol:
-
Panel Selection: Choose a relevant screening panel (e.g., Eurofins SafetyScreen44 or Reaction Biology's InVEST panel) that covers targets known to be associated with adverse drug reactions.[25][26]
-
Assay Performance: The CRO performs high-throughput binding or functional assays for each target in the panel at a fixed concentration of the test compound (e.g., 10 µM).
-
Data Analysis: Results are typically reported as a percentage of inhibition or activation. Any significant interaction ("hit") warrants further investigation with dose-response studies to determine the potency of the off-target effect.
-
Relationship and Structure-Activity Considerations
This compound is structurally related to other steroidal alkaloids known to inhibit SMO. The modifications from the parent veratramine structure—the addition of an ethyl group to the nitrogen and the removal of a hydroxyl group—are expected to alter its physicochemical properties, such as lipophilicity and basicity. These changes can impact its potency, selectivity, and pharmacokinetic profile.
Caption: Structural and developmental relationships between SMO inhibitors.
Conclusion
While direct experimental data for this compound remains to be published, its structural similarity to veratramine strongly suggests activity as a Hedgehog pathway inhibitor via SMO antagonism. A rigorous assessment of its specificity is crucial for any further development. This involves a systematic evaluation of its functional potency in cell-based pathway assays, confirmation of direct target engagement with SMO binding assays, and comprehensive off-target profiling against safety-relevant panels. The data from established SMO inhibitors like vismodegib and sonidegib provide a critical benchmark for evaluating its potential as a selective and effective therapeutic agent. The experimental frameworks provided herein offer a robust strategy for characterizing the biological effects of this and other novel veratramine derivatives.
References
- 1. This compound | C29H43N | CID 580147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Steroid - Wikipedia [en.wikipedia.org]
- 3. agscientific.com [agscientific.com]
- 4. Veratramine Inhibits Human Non-Small Cell Lung Cancer Cell Growth by Inhibiting the Hedgehog Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of Veratrum californicum Alkaloids as Hedgehog Pathway Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. Veratramine – A Sonic Hedgehog Gene Pathway Antagonist – Aphios [aphios.com]
- 8. Veratramine Inhibits Human Non-Small Cell Lung Cancer Cell Growth by Inhibiting the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of the Tolerability of Hedgehog Pathway Inhibitors in the Treatment of Advanced Basal Cell Carcinoma: A Narrative Review of Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of select glucocorticoids as Smoothened agonists: Potential utility for regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi-res.com [mdpi-res.com]
- 15. mdpi.com [mdpi.com]
- 16. Hedgehog signaling pathway and its targets for treatment in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. targetedonc.com [targetedonc.com]
- 18. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. web.stanford.edu [web.stanford.edu]
- 21. Hedgehog (Hh) Reporter Activity Assay [en.bio-protocol.org]
- 22. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]
- 23. Kozielewicz lab - A NanoBRET-Based Binding Assay for Smoothened Allows [kozielewicz.com]
- 24. biorxiv.org [biorxiv.org]
- 25. reactionbiology.com [reactionbiology.com]
- 26. eurofinsdiscovery.com [eurofinsdiscovery.com]
Safety Operating Guide
Safe Disposal of N-Ethyl-desoxy-veratramine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides essential safety information and a step-by-step guide for the proper disposal of N-Ethyl-desoxy-veratramine.
Hazard Profile and Safety Precautions
This compound is a hazardous substance that requires careful handling. According to its Safety Data Sheet (SDS), it is fatal if swallowed and toxic in contact with skin. It also causes severe skin burns, eye damage, and may provoke an allergic skin reaction. Adherence to stringent safety protocols is mandatory when managing this compound.
Personal Protective Equipment (PPE): Before handling this compound, personnel must be equipped with the following personal protective equipment:
-
Gloves: Chemical-resistant gloves.
-
Clothing: Protective clothing to prevent skin contact.
-
Eye Protection: Safety glasses or goggles.
-
Face Protection: A face shield may be necessary depending on the scale of handling.
Quantitative Hazard Data
The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | Category |
| Acute Toxicity (Oral) | Category 2 |
| Acute Toxicity (Dermal) | Category 3 |
| Skin Corrosion | Sub-category 1B |
| Serious Eye Damage | Category 1 |
| Skin Sensitisation | Category 1 |
Data sourced from the this compound Safety Data Sheet.
Spill Management Protocol
In the event of a spill, immediate action is required to contain the substance and prevent exposure.
-
Evacuate: Non-essential personnel should evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Cover drains to prevent the product from entering the water system.
-
Absorb: Carefully take up the material with an inert absorbent material.
-
Collect: Place the material into a suitable container for disposal.
-
Clean: Clean the affected area thoroughly.
-
Avoid Dust: Take measures to avoid the generation of dust.
Proper Disposal Workflow
The disposal of this compound and its contaminated materials must be conducted in accordance with local, state, and federal regulations. The following workflow provides a general guideline for disposal.
Caption: Workflow for the proper disposal of this compound.
First Aid Procedures
In case of exposure, immediate medical attention is crucial. The following first aid measures should be taken:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse the mouth.
-
In Case of Skin Contact: Take off all contaminated clothing immediately. Rinse the skin with water or shower. Call a physician immediately.
-
In Case of Eye Contact: Rinse out with plenty of water. Immediately call an ophthalmologist. Remove contact lenses if present and easy to do so.
-
If Inhaled: Move the person into fresh air. Call a physician.
It is imperative to show the Safety Data Sheet to the attending medical professional.
Essential Safety and Operational Guidance for Handling N-Ethyl-desoxy-veratramine
Disclaimer: No specific Safety Data Sheet (SDS) for N-Ethyl-desoxy-veratramine is readily available. The following guidance is extrapolated from safety data for the structurally similar steroidal alkaloid, Veratramine, and general best practices for handling potent, hazardous chemicals.[1][2] Researchers must conduct their own risk assessment and exercise extreme caution.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for laboratory personnel handling this compound. The information is intended for researchers, scientists, and professionals in drug development.
I. Hazard Assessment and Chemical Properties
This compound is a complex steroidal alkaloid. While specific toxicity data is unavailable, the related compound Veratramine is classified as highly toxic.[1][2] Assume this compound possesses a similar hazard profile.
Table 1: Chemical and Physical Properties of Related Alkaloids
| Property | Veratramine | This compound | Data Source |
| Molecular Formula | C27H39NO2 | C29H43N | [3][4] |
| Molecular Weight | 409.6 g/mol | 405.7 g/mol | [3][4] |
| Appearance | White to very pale reddish-yellow crystalline powder | White solid (presumed) | [2] |
| Melting Point | 210°C | Not available | [2] |
| Solubility | Slightly soluble in water; soluble in methanol and alcohol. | Not available, presumed soluble in organic solvents. | [4] |
Table 2: Hazard Classification for Veratramine (Assumed for this compound)
| Hazard Class | GHS Category | Hazard Statement |
| Acute Oral Toxicity | Category 2 | H300: Fatal if swallowed |
| Acute Dermal Toxicity | Category 3 | H311: Toxic in contact with skin |
| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Source: Extrapolated from Veratramine Safety Data Sheet[1] |
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
Table 3: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Standard/Specification | Rationale |
| Hands | Double-gloving with chemotherapy-rated nitrile gloves.[5][6] | ASTM D6978 | Prevents dermal absorption of this toxic substance.[7] The outer glove should be removed immediately after handling. |
| Body | Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[6] | EN ISO 27065 or equivalent | Protects against splashes and aerosol exposure.[8] Standard lab coats are insufficient.[9] |
| Eyes/Face | Tightly fitting safety goggles and a face shield, or a full-face respirator.[8][9] | EN 166 | Protects against splashes and airborne particles. |
| Respiratory | A NIOSH-approved N95 or higher-level respirator.[7] A full-face respirator is preferred. | NIOSH 42 CFR 84 | Prevents inhalation of airborne particles, especially when handling the solid compound. |
III. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is necessary to ensure safety during the handling of this compound.
Experimental Workflow for Handling this compound
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. Veratramine | C27H39NO2 | CID 6070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pogo.ca [pogo.ca]
- 6. osha.gov [osha.gov]
- 7. gerpac.eu [gerpac.eu]
- 8. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
